Obovatol
Description
antineoplastic agent from Magnolis obovata; structure given in first source
Properties
IUPAC Name |
5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-7-9-15(10-8-13)21-17-12-14(6-4-2)11-16(19)18(17)20/h3-4,7-12,19-20H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPFZQBCIAFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003992 | |
| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83864-78-2 | |
| Record name | Obovatol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83864-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obovatol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obovatol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Obovatol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6SZX78NXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Obovatol mechanism of action in neuroinflammation
An In-depth Technical Guide on the Core Mechanism of Action of Obovatol in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical pathogenic component of various neurodegenerative diseases. This compound, a biphenolic compound isolated from Magnolia obovata, has emerged as a potent anti-neuroinflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action against neuroinflammation. It details the compound's multifaceted approach, which includes the direct modulation of redox regulation, inhibition of key pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and suppression of inflammasome activation. This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the core signaling pathways with diagrams to facilitate a deeper understanding for researchers in the field.
Core Mechanism of Action: A Multi-Target Approach
This compound exerts its anti-neuroinflammatory effects through a coordinated attack on multiple cellular and molecular targets. Its mechanism is not limited to a single pathway but involves the modulation of redox balance, interference with signal transduction cascades, and direct inhibition of inflammatory protein complexes.
Modulation of Redox Regulation via Peroxiredoxin 2 (Prx2)
A key and unique aspect of this compound's mechanism is its direct interaction with Peroxiredoxin 2 (Prx2), a crucial antioxidant enzyme in the brain.[1][2]
-
Direct Binding and Enhancement of Activity: Affinity chromatography and mass spectrometry have identified Prx2 as a direct molecular target of this compound.[1][3] this compound binds to Prx2 and enhances its reactive oxygen species (ROS)-scavenging activity.[1][3]
-
Suppression of ROS-Dependent Signaling: Microglial activation by stimuli like lipopolysaccharide (LPS) leads to a surge in intracellular ROS, which acts as a second messenger to amplify inflammatory signaling. By bolstering the antioxidant function of Prx2, this compound effectively quenches this ROS surge, thereby suppressing downstream pro-inflammatory pathways that are redox-sensitive, including NF-κB and MAPKs.[1][3]
Inhibition of Toll-Like Receptor 4 (TLR4) Downstream Signaling
In microglia, the Toll-Like Receptor 4 (TLR4) is a primary sensor for bacterial LPS, a potent inducer of neuroinflammation. This compound effectively disrupts the signaling cascade downstream of TLR4 activation.[1]
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[4] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-1β), chemokines (MCP-1, MIP-1α), and enzymes like inducible nitric oxide synthase (iNOS).[1][5] this compound prevents the degradation of IκBα and subsequently blocks the nuclear translocation and DNA binding activity of NF-κB.[1][6][7] This leads to a marked reduction in the expression of iNOS, TNF-α, and IL-1β.[1]
-
MAPK Pathways: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular responses.[8] this compound has been shown to specifically suppress the LPS-induced phosphorylation of ERK and JNK, without affecting p38 phosphorylation.[1] Inhibition of these pathways contributes to the overall reduction in inflammatory mediator production.
-
STAT1 Pathway: this compound also inhibits the MyD88-independent pathway of TLR4 signaling by suppressing the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and the expression of interferon-beta (IFN-β).[1] This demonstrates a comprehensive blockade of both major arms of TLR4 signaling.
Inhibition of Inflammasome Activation
Beyond canonical signaling, this compound also targets inflammasomes, which are cytosolic multi-protein complexes responsible for the maturation of highly potent pro-inflammatory cytokines IL-1β and IL-18.[9][10]
-
NLRP3 and AIM2 Inhibition: this compound has been demonstrated to inhibit the activation of the NLRP3, AIM2, and non-canonical inflammasomes.[9]
-
Dual-Step Blockade: Inflammasome activation is a two-step process: a priming step (Signal 1), often provided by NF-κB activation, and an activation step (Signal 2) from various stimuli. This compound disrupts both steps. It inhibits the priming step by blocking NF-κB, thereby reducing the transcription of inflammasome components like NLRP3 and pro-IL-1β.[9] It also inhibits the activation step by preventing the formation of the ASC (apoptosis-associated speck-like protein) pyroptosome and suppressing mitochondrial ROS generation, a key trigger for NLRP3.[9]
Quantitative Data Summary
The anti-neuroinflammatory efficacy of this compound has been quantified in several key studies. The data below is summarized from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound on Microglial Cells
| Parameter Measured | Cell Line | Stimulant | This compound Concentration | Result | Citation |
|---|---|---|---|---|---|
| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | 1-20 µM | Dose-dependent inhibition; IC₅₀ = 10 µM | [1][3] |
| iNOS mRNA Expression | BV-2 Microglia | LPS | 10 µM | Significant inhibition | [1] |
| TNF-α mRNA Expression | BV-2 Microglia | LPS | 10 µM | Significant inhibition | [1] |
| IL-1β mRNA Expression | BV-2 Microglia | LPS | 10 µM | Significant inhibition | [1] |
| IL-1β Secretion | BMDM | MSU Crystals | 10-20 µM | Dose-dependent inhibition | [9] |
| Caspase-1 Secretion | BMDM | MSU Crystals | 10-20 µM | Dose-dependent inhibition |[9] |
Table 2: In Vivo Efficacy of this compound in Neuroinflammation Models
| Animal Model | Treatment Regimen | Outcome Measured | Result | Citation |
|---|---|---|---|---|
| LPS-induced neuroinflammation (mice) | 10 mg/kg, i.p. | Microglial activation (Iba1 staining) | Significant reduction in activated microglia | [1] |
| LPS-induced neuroinflammation (mice) | 10 mg/kg, i.p. | mRNA levels of iNOS, TNF-α, IL-1β, MCP-1 in brain tissue | Significant reduction in expression | [1] |
| LPS-induced memory impairment (mice) | 0.2, 0.5, 1.0 mg/kg/day, p.o. for 21 days | Memory deficit (Morris water maze) | Dose-dependent attenuation of memory deficit | [6] |
| LPS-induced memory impairment (mice) | 0.2, 0.5, 1.0 mg/kg/day, p.o. for 21 days | Aβ₁₋₄₂ formation, BACE1 levels | Dose-dependent prevention of increases | [6][7] |
| MSU crystal-induced inflammation (mice) | 10 mg/kg, i.p. | Serum IL-1β levels | Significant attenuation of IL-1β elevation |[9] |
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments cited in the literature, providing a basis for study replication and expansion.
In Vitro Studies using BV-2 Microglia
-
Cell Culture: The immortalized murine microglial cell line, BV-2, is cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Treatment Workflow: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for protein/RNA extraction). After reaching ~80% confluency, the medium is replaced. Cells are pre-treated with various concentrations of this compound (solubilized in DMSO) for 30-60 minutes, followed by stimulation with an inflammatory agent, typically LPS (100 ng/mL).[1]
-
Nitric Oxide (NO) Assay: NO production is measured indirectly by quantifying nitrite in the culture supernatant using the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is read at ~540 nm, and nitrite concentration is determined using a sodium nitrite standard curve.[1]
-
Western Blot Analysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined by BCA or Bradford assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-ERK, anti-IκBα, anti-p65, anti-iNOS, anti-β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.[1]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized from 1-2 µg of RNA using reverse transcriptase. PCR is then performed using specific primers for genes of interest (e.g., iNOS, TNFα, IL-1β, GAPDH). The products are resolved on an agarose gel. For quantitative analysis (RT-qPCR), SYBR Green chemistry is used.[1]
-
Electrophoretic Mobility Shift Assay (EMSA): To measure NF-κB DNA binding activity, nuclear extracts are prepared from treated cells. A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with [γ-³²P]ATP. The labeled probe is incubated with nuclear extracts and then resolved on a non-denaturing polyacrylamide gel. The gel is dried and exposed to X-ray film to visualize protein-DNA complexes.[6]
In Vivo Neuroinflammation Mouse Model
-
Animals and Housing: Male C57BL/6 mice are typically used. Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All procedures are approved by an Institutional Animal Care and Use Committee.[1][6]
-
Drug Administration and LPS Challenge: this compound is administered to mice, often via intraperitoneal (i.p.) injection or oral gavage (p.o.), for a specified number of days before the inflammatory challenge. To induce systemic inflammation and subsequent neuroinflammation, mice receive a single i.p. injection of LPS (e.g., 0.25 mg/kg). Control groups receive vehicle injections.[1][6]
-
Tissue Processing and Analysis: At a defined time point after LPS injection (e.g., 24 hours), mice are euthanized. For biochemical analysis, brains are rapidly dissected, and specific regions like the hippocampus and cortex are snap-frozen for subsequent RNA or protein extraction. For histological analysis, mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed, cryoprotected in sucrose, and sectioned using a cryostat.
-
Immunohistochemistry: Brain sections are subjected to antigen retrieval, blocked, and incubated with primary antibodies (e.g., anti-Iba1 for microglia). Following incubation with fluorescently-labeled secondary antibodies and nuclear counterstaining (e.g., DAPI), sections are imaged using a fluorescence or confocal microscope. The number and morphology of activated microglia are then quantified.[1]
Conclusion and Future Directions
This compound presents a compelling profile as a neurotherapeutic agent due to its ability to modulate neuroinflammation through multiple, synergistic mechanisms. Its actions on the Prx2-redox system, the comprehensive inhibition of TLR4-mediated NF-κB, MAPK, and STAT1 pathways, and the suppression of NLRP3/AIM2 inflammasome activation underscore its potential to treat complex neurodegenerative diseases where inflammation is a key driver.
For drug development professionals, this compound serves as a valuable lead compound. Future research should focus on optimizing its pharmacokinetic properties, including blood-brain barrier permeability, and conducting long-term efficacy and safety studies in chronic disease models. For researchers, this compound is a powerful chemical tool to further dissect the intricate links between redox signaling, microglial activation, and neuronal dysfunction.
References
- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]
- 4. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 5. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates LPS-induced memory impairments in mice via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits NLRP3, AIM2, and non-canonical inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Obovatol: A Technical Guide to Its Primary Sources, Quantification, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: Obovatol is a biphenolic neolignan first isolated from the leaves and bark of Magnolia obovata.[1][2][3] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anxiolytic, and anti-proliferative properties.[1][4][5] As a promising candidate for drug development, a thorough understanding of its natural sources, extraction methodologies, and mechanisms of action is critical. This guide provides a comprehensive technical overview of the primary sources of this compound, detailed experimental protocols for its extraction and quantification, and an examination of the key signaling pathways it modulates.
Primary Natural Sources of this compound
This compound is predominantly found within plants of the Magnolia genus.[6] The primary species from which this compound is isolated are Magnolia obovata and varieties of Magnolia officinalis.[1][7] The concentration of this compound can vary significantly depending on the species and the specific plant part analyzed.
-
Magnolia obovata : This species is the most widely cited source of this compound.[1][5] Research indicates that the flowers of M. obovata contain exceptionally high concentrations of the compound.[8] The leaves and bark also serve as significant sources.[5][8][9]
-
Magnolia officinalis var. biloba : This variety of Magnolia officinalis is another notable source, with this compound being isolated from its bark.[7][10]
-
Magnolia biloba : The leaves of this species have been shown to contain a remarkably high content of this compound compared to other related species.[11]
Quantitative Analysis of this compound Content
The yield of this compound varies substantially across different species and tissues of the Magnolia plant. The following table summarizes the quantitative data reported in the literature.
| Magnolia Species | Plant Part | Extraction Solvent | This compound Concentration (mg/g of dry weight) | Reference |
| Magnolia obovata | Flower | Methanol/Water (80/20) | 921.0 ± 138.15 | [8] |
| Magnolia biloba | Leaf | Not Specified | 15.4 (1.54%) | [11] |
| Magnolia obovata | Leaf | Not Specified | 7.6 (0.76%) | [11] |
| Magnolia officinalis | Leaf | Not Specified | 5.7 (0.57%) | [11] |
| Magnolia obovata | Bark | Methanol | 3.3 | [8] |
Experimental Protocols
Protocol for Extraction of this compound from Magnolia Plant Material
This protocol outlines a general method for the extraction of this compound and other neolignans from Magnolia bark, leaves, or flowers, based on common solvent extraction techniques.[8][12]
Methodology:
-
Material Preparation:
-
Collect fresh plant material (bark, leaves, or flowers).
-
Dry the material in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.
-
Pulverize the dried plant material into a fine powder (20-40 mesh) using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in an 80:20 methanol/water mixture (v/v) at a 1:10 solid-to-solvent ratio (w/v).
-
Perform the extraction at room temperature for 24-48 hours with continuous agitation using a magnetic stirrer or orbital shaker.
-
Alternatively, use sonication for 30-60 minutes to enhance extraction efficiency.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue two more times to ensure complete recovery.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Purification (Optional):
-
The resulting crude extract can be further purified using column chromatography. A silica gel column is typically employed, with a gradient elution system of hexane and ethyl acetate to isolate this compound from other compounds.
-
Protocol for Quantification of this compound by HPLC
This protocol provides a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts.[11]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and data processing software.
-
Column: Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid (H₃PO₄) in water (45:55, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract obtained from Protocol 3.1.
-
Dissolve the extract in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration). A linear regression should yield a correlation coefficient (r²) > 0.99.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating a variety of intracellular signaling pathways. Key mechanisms include the suppression of neuroinflammation and the inhibition of cellular proliferation.
Anti-Neuroinflammatory Signaling
In the context of neuroinflammation, this compound has been shown to inhibit microglial activation, a key process in neurodegenerative diseases.[4] It achieves this by targeting the Toll-like receptor 4 (TLR4) signaling cascade, which is typically activated by lipopolysaccharide (LPS). This compound suppresses both MyD88-dependent and -independent downstream pathways. This leads to the inhibition of key pro-inflammatory transcription factors and kinases, including NF-κB, MAPKs (ERK, JNK), and STAT1, ultimately reducing the production of nitric oxide (NO) and pro-inflammatory cytokines.[4] Furthermore, this compound enhances the reactive oxygen species (ROS) scavenging activity of peroxiredoxin 2 (Prx2), mitigating oxidative stress that drives inflammatory signaling.[4]
Anti-Proliferative Signaling in Vascular Smooth Muscle Cells
This compound has demonstrated potential in preventing conditions like restenosis and atherosclerosis by inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[5] Its mechanism involves arresting the cell cycle in the G1 phase. It achieves this by selectively up-regulating the expression of p21Cip1, a potent cyclin-dependent kinase (CDK) inhibitor. The increased levels of p21Cip1 lead to the down-regulation and inhibition of cyclins and CDKs (specifically Cyclin D1/CDK4 and Cyclin E/CDK2), which are essential for the G1 to S phase transition. This blockade of cell cycle progression effectively halts VSMC proliferation.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Obovatal, Novel Biphenyl Ether Lignans from the Leaves of Magnolia obovata THUNB. [jstage.jst.go.jp]
- 3. This compound and obovatal, novel biphenyl ether lignans from the leaves of Magnolia obovata Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnolia - Wikipedia [en.wikipedia.org]
- 7. Isolation and structural elucidation of bioactive this compound dimeric neolignans from the bark of Magnolia officinalis var. biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decorative Magnolia Plants: A Comparison of the Content of Their Biologically Active Components Showing Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the extract of the bark of Magnolia obovata and its biphenolic constituents magnolol and honokiol on histamine release from peritoneal mast cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 11. researchgate.net [researchgate.net]
- 12. CN101857531A - Method for extracting magnolol and honokiol from magnolia bark - Google Patents [patents.google.com]
Navigating the In Vivo Journey of Obovatol: A Technical Guide to its Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obovatol, a biphenolic neolignan isolated from the bark and leaves of Magnolia obovata, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anxiolytic, anti-inflammatory, and neuroprotective effects. Despite promising preclinical evidence, a comprehensive understanding of its in vivo bioavailability and pharmacokinetic profile remains a critical yet underexplored aspect for its translation into a viable therapeutic agent. This technical guide synthesizes the available, albeit limited, in vivo data on this compound and related compounds, outlines detailed experimental protocols for its pharmacokinetic assessment, and explores potential metabolic pathways. Due to the current scarcity of published in vivo pharmacokinetic parameters for this compound, this guide utilizes data from magnolol, a structurally related biphenolic compound from the same genus, as a surrogate to illustrate key pharmacokinetic principles and data presentation. This approach provides a framework for researchers to design and interpret future studies on this compound.
Introduction to this compound and its Therapeutic Potential
This compound is a promising natural compound with a range of biological activities. Studies have demonstrated its ability to modulate various signaling pathways, contributing to its therapeutic effects. For instance, its anxiolytic-like effects are suggested to be mediated through the GABA-benzodiazepine receptor complex. Furthermore, this compound has shown potential in inhibiting vascular smooth muscle cell proliferation, a key process in atherosclerosis, by up-regulating the cell cycle inhibitor p21Cip1. Its antiplatelet activity is another area of active investigation, with evidence pointing towards the inhibition of phospholipase C-γ2 phosphorylation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is paramount for its development as a drug.
In Vivo Pharmacokinetics of Biphenolic Compounds from Magnolia: An Illustrative Overview
It is crucial to emphasize that the following data pertains to magnolol and should be considered as a proxy for illustrative purposes only. Dedicated pharmacokinetic studies on this compound are necessary to determine its precise in vivo profile.
Data Presentation: Pharmacokinetic Parameters of Magnolol in Rats
Table 1: Pharmacokinetic Parameters of Magnolol after a Single Intravenous (IV) Bolus Dose (20 mg/kg) in Rats
| Parameter | Units | Mean ± SD |
| C₀ | µg/mL | 15.2 ± 3.4 |
| AUC₀-∞ | µg·h/mL | 5.8 ± 1.1 |
| t₁/₂ | h | 0.8 ± 0.2 |
| Vd | L/kg | 1.6 ± 0.3 |
| CL | L/h/kg | 3.5 ± 0.6 |
C₀: Initial plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; Vd: Volume of distribution; CL: Clearance. Data is hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Magnolol after a Single Oral (PO) Dose (50 mg/kg) in Rats
| Parameter | Units | Mean ± SD |
| Cmax | µg/mL | 0.5 ± 0.2 |
| Tmax | h | 0.5 ± 0.1 |
| AUC₀-t | µg·h/mL | 1.2 ± 0.4 |
| t₁/₂ | h | 1.5 ± 0.5 |
| F | % | ~20 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life; F: Bioavailability. Data is hypothetical and for illustrative purposes.
Experimental Protocols for In Vivo Pharmacokinetic Studies
To accurately determine the pharmacokinetic profile of this compound, a well-designed in vivo study is essential. The following section outlines a detailed methodology based on standard practices in preclinical pharmacokinetic research.
Animal Model
-
Species: Male Sprague-Dawley rats (250-300 g) are a commonly used model for pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the experiment.
Dosing and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of polyethylene glycol 400 (PEG400), ethanol, and saline. The final concentration should be prepared to deliver the desired dose in a reasonable volume (e.g., 5 mL/kg for oral administration).
-
Intravenous (IV) Administration: For determining absolute bioavailability, an IV dose is administered, typically through the tail vein. A common dose for preclinical studies is in the range of 5-20 mg/kg.
-
Oral (PO) Administration: The oral dose is administered via oral gavage. The dose for oral administration is usually higher than the IV dose to account for potential poor absorption, for instance, 25-50 mg/kg.
Blood Sampling
-
Cannulation: For serial blood sampling from the same animal, cannulation of the jugular vein is a standard and humane procedure.
-
Sampling Time Points: Blood samples (approximately 0.2 mL) are collected at predetermined time points. For IV administration, typical time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose. For oral administration, time points might be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Sample Processing: Blood samples are collected into heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions: A C18 column is commonly used for separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin® or Phoenix™ WinNonlin®. Key parameters to be calculated are listed in Tables 1 and 2.
Mandatory Visualizations: Workflows and Pathways
Experimental Workflow for In Vivo Pharmacokinetics
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Potential Signaling Pathways Influenced by this compound
Caption: Simplified diagram of signaling pathways modulated by this compound.
Metabolism and Excretion of this compound
The metabolism of this compound is a key determinant of its bioavailability and duration of action. In vitro studies using human liver microsomes have indicated that this compound is a substrate for cytochrome P450 (CYP) enzymes. The primary metabolic pathways are likely to involve hydroxylation and glucuronidation, which are common for phenolic compounds. These processes increase the water solubility of the compound, facilitating its excretion, primarily through urine and feces. The extensive first-pass metabolism in the liver and potentially in the intestine is a likely contributor to the potentially low oral bioavailability of this compound, a characteristic often observed with natural polyphenolic compounds.
Conclusion and Future Directions
This technical guide provides a foundational framework for understanding and investigating the in vivo bioavailability and pharmacokinetics of this compound. While direct pharmacokinetic data for this compound remains to be published, the illustrative data from the related compound magnolol, coupled with the detailed experimental protocols, offer a clear roadmap for future research. Key areas for future investigation should include:
-
Definitive in vivo pharmacokinetic studies in various animal models to determine the Cmax, Tmax, AUC, half-life, and absolute bioavailability of this compound.
-
Metabolite identification and profiling in plasma, urine, and feces to fully elucidate the metabolic fate of this compound.
-
Investigation of potential drug-drug interactions , particularly with compounds metabolized by the same CYP enzymes.
-
Formulation development to enhance the oral bioavailability of this compound, such as nanoformulations or the use of absorption enhancers.
A thorough understanding of these pharmacokinetic aspects is indispensable for the rational design of future preclinical efficacy and toxicity studies, and ultimately, for the successful clinical development of this compound as a novel therapeutic agent.
Unveiling Obovatol: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the discovery, isolation, and multifaceted therapeutic potential of Obovatol, a bioactive neolignan derived from Magnolia obovata, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of this compound's pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.
Discovery of a Promising Bioactive Compound
This compound was first identified and isolated from the leaves of Magnolia obovata Thunb. (Magnoliaceae).[1] It is a biphenolic compound classified as a neolignan.[2] Alongside this compound, another related biphenyl ether lignan named Obovatal was also isolated from the same source.[1] While both are neolignans, this compound has demonstrated a broader range of pharmacological activities, including anti-inflammatory, anti-platelet, neuroprotective, and anxiolytic effects, which are not observed with Obovatal.[2] Further research has also led to the isolation of dimeric neolignans of this compound from the bark of Magnolia officinalis var. biloba.[3]
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from Magnolia obovata involves a multi-step process combining extraction and chromatographic techniques to yield a high-purity compound.
I. Extraction
-
Plant Material Preparation: Dried and powdered leaves of Magnolia obovata are used as the starting material.
-
Solvent Extraction: The powdered leaves are extracted with a suitable organic solvent. Methanol is a commonly used solvent for this purpose.[4] The extraction is typically performed at room temperature over several days, with the solvent being changed periodically to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is filtered and then concentrated under reduced pressure to yield a viscous, dark-brown residue.
II. Solvent Partitioning
The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with this compound typically concentrating in the ethyl acetate fraction.
III. Column Chromatography
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TCC). Those containing this compound are pooled together.
-
Sephadex LH-20 Column Chromatography: For further purification, the this compound-rich fractions can be applied to a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.
IV. Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step involves preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a mixture of methanol and water, sometimes with a small amount of acid (e.g., phosphoric acid) to improve peak shape. The elution can be isocratic or a gradient, depending on the purity of the sample. The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield pure this compound.
The workflow for the isolation and purification of this compound is visualized in the diagram below.
Pharmacological Activities and Quantitative Data
This compound exhibits a wide array of biological activities, making it a compound of significant interest for drug development. The following tables summarize the quantitative data associated with its key pharmacological effects.
| Biological Activity | Model System | IC50 Value / Effective Concentration | Reference |
| Anti-inflammatory | Lipopolysaccharide (LPS)-activated RAW 264.7 cells | IC50 for NO production: 0.91 µM | [5] |
| Microglial BV-2 cells stimulated with LPS | IC50 for NO production: 10 µM | [6] | |
| Anti-platelet | Collagen-induced rabbit platelet aggregation | IC50: 2.4 ± 0.8 µM | [7] |
| Arachidonic acid-induced rabbit platelet aggregation | IC50: 4.8 ± 0.9 µM | [7] | |
| Antifungal | Saccharomyces cerevisiae chitin synthase 2 | IC50: 38 µM | [8] |
| Candida albicans chitin synthase 1 | IC50: 28 µM | [8] | |
| Cytotoxic | Human cancer cell line HGC27 (dimeric neolignan) | IC50: 9.43 µM | [3] |
| Human cancer cell line HT29 (dimeric neolignan) | IC50: 9.45 µM | [3] | |
| α-Glucosidase Inhibition | Saccharomyces cerevisiae | IC50: 124.6 µM | [9] |
| α-Amylase Inhibition | Porcine pancreas | IC50: 23.6 µM | [9] |
| Anxiolytic-like Effects | Mice (oral administration) | 0.2, 0.5, and 1.0 mg/kg | |
| Sedative Effects | Mice (oral administration, prolonging pentobarbital-induced sleeping time) | 0.05, 0.1, and 0.2 mg/kg | [2] |
Mechanisms of Action: Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways.
Neuroprotective and Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Signaling
This compound has demonstrated significant neuroprotective and anti-inflammatory properties. It attenuates microglia-mediated neuroinflammation by inhibiting the production of nitric oxide (NO) and proinflammatory cytokines.[6] This is achieved through the modulation of redox regulation and the inhibition of multiple signaling pathways, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[6]
In lipopolysaccharide (LPS)-stimulated microglial cells, this compound suppresses the activation of NF-κB by inhibiting the translocation of its p50 and p65 subunits to the nucleus.[5] It also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK) and c-jun N-terminal kinase (JNK), which are key components of the MAPK pathway.[5][6] By inhibiting these pathways, this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines, thereby reducing neuroinflammation.[6]
Anti-platelet Activity through Inhibition of PLC-γ2 Signaling
This compound demonstrates potent anti-platelet activity by inhibiting collagen- and arachidonic acid-induced platelet aggregation.[7] The underlying mechanism involves the inhibition of phospholipase C-γ2 (PLC-γ2) phosphorylation.[7] Upon platelet activation by collagen, PLC-γ2 is phosphorylated and activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger a cascade of events, including an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), ultimately leading to platelet aggregation and serotonin secretion. This compound blocks this cascade by inhibiting the initial phosphorylation of PLC-γ2.[7]
References
- 1. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Magnolia obovata enhances pentobarbital-induced sleeping time: Possible involvement of GABAA receptors/chloride channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for PLCgamma2 in platelet activation by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anxiolytic-like effects of this compound isolated from Magnolia obovata: involvement of GABA/benzodiazepine receptors complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Obovatol's Impact on Microglial Activation and Neuroinflammation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, predominantly driven by the activation of microglial cells, is a critical pathogenic factor in a spectrum of neurodegenerative diseases. Overactivated microglia release a cascade of proinflammatory mediators, including nitric oxide (NO), cytokines, and chemokines, which contribute to neuronal damage. Obovatol, a biphenolic compound isolated from Magnolia obovata, has emerged as a potent modulator of microglial activity, demonstrating significant anti-inflammatory and neuroprotective properties. This document provides an in-depth technical overview of the mechanisms of action, quantitative effects, and experimental validation of this compound in mitigating microglial activation and neuroinflammation. It details the compound's influence on key signaling pathways, presents a summary of its efficacy from in vitro and in vivo studies, and outlines the core experimental protocols for assessing its bioactivity.
Core Mechanism of Action: Attenuation of Proinflammatory Signaling
This compound exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades that are crucial for the activation of microglia. When stimulated by ligands such as lipopolysaccharide (LPS), microglia initiate a signaling cascade via Toll-like receptor 4 (TLR4). This activation bifurcates into MyD88-dependent and MyD88-independent pathways, both of which are significantly inhibited by this compound.[1] A key molecular target identified for this compound is Peroxiredoxin 2 (Prx2), an antioxidant enzyme.[1][2] By enhancing the reactive oxygen species (ROS)-scavenging activity of Prx2, this compound reduces the oxidative stress that acts as a second messenger in amplifying inflammatory signals.[1][3]
Inhibition of NF-κB and MAPK Signaling Pathways
The MyD88-dependent pathway culminates in the activation of two major downstream signaling arms: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. Both are critical for the transcriptional regulation of proinflammatory genes.
-
NF-κB Pathway: this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action blocks the nuclear translocation of NF-κB, thereby inhibiting its DNA binding activity and suppressing the expression of target genes like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][4][5]
-
MAPK Pathway: this compound effectively suppresses the phosphorylation of key MAPK members, including extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[1] The p38 MAPK pathway is also implicated in neuroinflammation and is a target for anti-inflammatory compounds.[6] Inhibition of these kinases further contributes to the downregulation of inflammatory gene expression.
References
- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates LPS-induced memory impairments in mice via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Obovatol's Molecular Targets in Cancer Cells: A Technical Guide
Abstract: Obovatol, a biphenolic neolignan isolated from Magnolia obovata, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines. Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways that govern cell proliferation, survival, invasion, and apoptosis. This document provides an in-depth technical overview of the molecular mechanisms of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its target pathways to support researchers, scientists, and drug development professionals.
Core Molecular Targets and Mechanisms of Action
This compound exerts its anticancer effects by targeting several key signaling cascades that are often dysregulated in cancer. The primary mechanisms include the inhibition of pro-survival pathways like NF-κB and JAK/STAT, and the activation of pro-apoptotic pathways such as the MAPK cascade and ER stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappaB (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance[1]. This compound has been shown to be a potent inhibitor of this pathway.
Mechanism: this compound prevents the translocation of the active NF-κB subunits (p65 and p50) into the nucleus by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκB[2]. This blockade of NF-κB's transcriptional activity leads to the downregulation of anti-apoptotic proteins like Bcl-2, IAP-1, and XIAP, and cell proliferation markers such as Cox-2, c-Fos, c-Jun, and cyclin D1[2]. This inhibitory action has been observed in prostate (LNCaP, PC-3) and colon (SW620, HCT116) cancer cells[2]. Furthermore, this compound's inhibition of NF-κB has been shown to sensitize cancer cells to conventional chemotherapeutic agents like docetaxel[1].
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular signals to the nucleus, influencing cell proliferation, differentiation, and survival. Its aberrant activation is common in many cancers.
Mechanism: this compound has been shown to inhibit the EGF-mediated JAK-STAT signaling pathway in tongue squamous cell carcinoma (TSCC)[3]. It downregulates the expression of key components including pro-epidermal growth factor (EGF), JAK, and STAT[3]. In hepatocellular carcinoma (HCC) cells, this compound decreases the phosphorylation levels of JAK and STAT3, leading to the downregulation of the immune checkpoint protein PD-L1[4]. This suggests this compound can not only inhibit tumor growth and invasion but also potentially reverse tumor-mediated immune escape[4][5].
Activation of Apoptotic Pathways
This compound actively promotes programmed cell death (apoptosis) through multiple mechanisms, including the activation of the MAPK pathway and the induction of endoplasmic reticulum (ER) stress.
Mechanism: In acute myeloid leukemia (AML) cells, this compound activates the mitogen-activated protein kinase (MAPK) signaling pathway, specifically increasing the phosphorylation of JNK, ERK, and p38[6][7]. This activation, coupled with the inhibition of NF-κB, shifts the cellular balance towards apoptosis[6]. In non-small cell lung cancer (NSCLC) cells, this compound induces ER stress, evidenced by the upregulation of proteins like CHOP, IRE1α, and ATF4[8]. The induction of C/EBP homologous protein (CHOP) is particularly critical, as its depletion blocks this compound-induced apoptosis[8][9]. Across various cancer types, these actions converge on the intrinsic apoptotic pathway, marked by an increased Bax/Bcl-2 ratio and the activation of executioner caspases-9 and -3[2][6][8].
Quantitative Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Hepatocellular Carcinoma | Huh7 | 57.41 | [4] |
| Hepatocellular Carcinoma | Hep3B | 62.86 | [4] |
| Prostate & Colon Cancers | LNCaP, PC-3, SW620, HCT116 | ~10 | [1] |
Note: The IC50 for prostate and colon cancers was inferred from a study where 5 µM represented approximately half the respective IC50 dose[1].
Table 2: In Vitro and In Vivo Effects of this compound
| Cancer Type | Model | Treatment | Observed Effect | Reference |
| Prostate & Colon | LNCaP, PC-3, SW620, HCT116 cells | 10-25 µM this compound | Concentration-dependent inhibition of cell growth | [2] |
| Prostate & Colon | LNCaP, PC-3, SW620, HCT116 cells | 5 µM this compound + 5 nM Docetaxel | 60-70% inhibition of cancer cell growth (synergistic effect) | [1] |
| Colorectal Carcinoma | SW620 xenograft in nude mice | 5 mg/kg/day this compound for 20 days | 50% decrease in tumor volume; 44.6% decrease in tumor weight | [10] |
| Hepatocellular Carcinoma | Huh7, Hep3B cells | This compound | Decreased invasion ability; modulated cytokine levels (↓IL-10, ↓TGF-β, ↑IFN-γ, ↑IL-2) | [4] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to evaluate the molecular effects of this compound.
Cell Viability and Cytotoxicity Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Huh7, A549, SW620) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours at 37°C. For MTT, the medium must be removed and 150 µL of DMSO added to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value[4][11].
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into pathway activation and target modulation.
Protocol:
-
Cell Lysis & Protein Quantification: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, Caspase-3, Bcl-2, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH)[12].
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound[10].
References
- 1. This compound enhances docetaxel-induced prostate and colon cancer cell death through inactivation of nuclear transcription factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effects of this compound through induction of apoptotic cell death in prostate and colon cancer by blocking of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth and aggressiveness of tongue squamous cell carcinoma through regulation of the EGF‑mediated JAK‑STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation, invasion and immune escape of hepatocellular carcinoma cells through modulating the JAK/STST3/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by this compound as a novel therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound Induces Apoptosis in Non-small Cell Lung Cancer Cells via C/EBP Homologous Protein Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [논문]this compound Induces Apoptosis in Non‐small Cell Lung Cancer Cells via C/EBP Homologous Protein Activation [scienceon.kisti.re.kr]
- 10. This compound inhibits colorectal cancer growth by inhibiting tumor cell proliferation and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Western Blotting Solutions for Cancer Research :: ProteinSimple [proteinsimple.jp]
Obovatol: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obovatol, a naturally occurring biphenolic ether lignan isolated from Magnolia obovata, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its multifaceted biological effects, with a particular focus on the modulation of key signaling pathways implicated in inflammation, cancer, neuroprotection, and platelet aggregation. Detailed experimental protocols for assays discussed herein are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is characterized by a biphenyl ether linkage with allyl substituents on both aromatic rings.[1] This unique structure contributes to its chemical reactivity and biological activity.
IUPAC Name: 5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol[2]
Synonyms: 4',5-Diallyl-2,3-dihydroxybiphenyl ether, NSC-364150[2][3]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₃ | [1][2][3][4] |
| Molecular Weight | 282.33 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid or neat oil | [1][3] |
| Melting Point | 118-120 °C | [1] |
| Boiling Point | 413.6 ± 45.0 °C (Predicted) | [4] |
| Density | 1.25 g/cm³ at 20 °C | [1] |
| pKa₁ | 9.2 ± 0.1 | [1] |
| pKa₂ | 11.8 ± 0.2 | [1] |
| logP | 3.2 (Calculated) | [1] |
| Solubility | ||
| Water | 0.8 mg/mL at 25 °C, pH 7.0 | [1] |
| Ethanol | 45 mg/mL | [1] |
| Methanol | 52 mg/mL | [1] |
| Acetone | 68 mg/mL | [1] |
| DMSO | Soluble (up to 200 mg/mL) | [1][3][5] |
Biological Activity and Signaling Pathways
This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-platelet effects. These activities are mediated through the modulation of several key intracellular signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits nitric oxide (NO) production with an IC50 of 0.91 µM.[1] It achieves this by preventing the translocation of NF-κB subunits p50 and p65 to the nucleus and inhibiting the phosphorylation of JNK and ERK, which are key kinases in the MAPK pathway.[1]
Caption: this compound inhibits inflammatory responses via the NF-κB and MAPK pathways.
Anti-Cancer Activity
This compound has been shown to inhibit the growth of various cancer cells, including prostate, colon, and tongue squamous cell carcinoma.[3][4] Its anti-tumor effects are attributed to the induction of apoptosis and the inhibition of cell proliferation and invasion. This compound has been found to modulate the JAK/STAT and PI3K/Akt signaling pathways. For instance, it inhibits the EGF-mediated JAK-STAT pathway in tongue squamous cell carcinoma cells.[3] In hepatocellular carcinoma, this compound has an IC50 of 57.41 µM in Huh7 cells and 62.86 µM in Hep3B cells, and it attenuates tumor growth by downregulating the JAK/STAT3/PD-L1 pathway.
Caption: this compound exerts anti-cancer effects by modulating JAK/STAT and PI3K/Akt pathways.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in models of neuroinflammation and neurodegeneration. It can attenuate microglia-mediated neuroinflammation by inhibiting the production of neurotoxic mediators.[2] This effect is partly mediated by its ability to modulate redox regulation through the enhancement of peroxiredoxin 2 (Prx2) activity.[2] Furthermore, this compound has been shown to promote neurite outgrowth by increasing the release of neurotrophic factors like NGF and BDNF through the activation of the ERK pathway.[6]
Anti-platelet Activity
This compound exhibits anti-platelet and anti-thrombotic effects. It inhibits platelet aggregation induced by collagen and arachidonic acid in a concentration-dependent manner, with IC50 values of 2.4 ± 0.8 µM and 4.8 ± 0.9 µM, respectively.[7] The mechanism involves the inhibition of phospholipase C-γ2 (PLC-γ2) phosphorylation, which is a critical step in the platelet activation cascade.[7]
Experimental Protocols
Isolation of this compound from Magnolia obovata
A general procedure for the isolation of this compound from the bark of Magnolia obovata involves the following steps:
-
Extraction: The dried and powdered bark is extracted with methanol at room temperature.
-
Solvent Partitioning: The methanol extract is concentrated and then partitioned successively with n-hexane, chloroform, and ethyl acetate.
-
Fractionation: The ethyl acetate fraction, which is enriched with this compound, is subjected to silica gel column chromatography.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Determination (Griess Assay):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is calculated from a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant for the Griess assay, 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well and incubated for 4 hours.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance at 570 nm is measured.
-
Western Blot Analysis for Signaling Proteins
Objective: To analyze the effect of this compound on the phosphorylation and expression of proteins in signaling pathways (e.g., p-ERK, p-Akt, p-STAT3).
Methodology:
-
Cell Lysis: Cells, after treatment with this compound and/or a stimulant, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a specific primary antibody (e.g., anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate. PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.
-
Platelet Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
PRP is pre-incubated with various concentrations of this compound or vehicle for a specified time at 37°C.
-
An agonist (e.g., collagen, arachidonic acid) is added to induce platelet aggregation.
-
The change in light transmission is recorded for a set period.
-
The percentage of aggregation is calculated, with 100% aggregation being the maximal change in light transmission.
-
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of significant biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, JAK/STAT, and PI3K/Akt, underscores its therapeutic potential in various disease contexts such as inflammation, cancer, and neurodegenerative disorders. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and potential applications of this compound in drug discovery and development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions.
References
- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet activity of this compound, a biphenolic component of Magnolia Obovata, in rat arterial thrombosis and rabbit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]
- 4. Synthesis and anti-platelet activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structural elucidation of bioactive this compound dimeric neolignans from the bark of Magnolia officinalis var. biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In-Vitro Cancer Cell Proliferation Assays Using Obovatol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obovatol, a biphenolic compound isolated from Magnolia obovata, has demonstrated significant anti-tumor properties across various cancer cell lines.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound in in-vitro cancer cell proliferation assays. The protocols detailed below are designed to enable researchers to effectively assess the cytotoxic and anti-proliferative effects of this compound, investigate its mechanisms of action, and evaluate its therapeutic potential. This compound has been shown to inhibit cancer cell growth by inducing apoptosis and modulating key signaling pathways, including NF-κB, JAK/STAT, and MAPK.[1][4][5] This document offers detailed experimental procedures, data presentation guidelines, and visualizations to facilitate the study of this compound's impact on cancer cells.
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Huh7 | Hepatocellular Carcinoma | 57.41 | [6] |
| Hep3B | Hepatocellular Carcinoma | 62.86 | [6] |
Table 2: Effects of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Pro-Apoptotic Protein (Bax) | Anti-Apoptotic Protein (Bcl-2) | Citation | |---|---|---|---| | Prostate & Colon Cancer Cells | this compound | Increased Expression | Inhibited Expression |[1] | | Acute Myeloid Leukemia (MM6) | this compound | Increased Expression | Decreased Expression |[5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[8]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidic isopropanol)[8]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range for initial experiments is 10-100 µM.[1][6]
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of this compound for a specific time period.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Investigation of Signaling Pathways by Western Blotting
This protocol details the use of Western blotting to examine the effect of this compound on the expression and phosphorylation status of proteins involved in key signaling pathways.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JAK, p-STAT3, NF-κB components, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to compare the protein expression levels between different treatment groups.
Visualizations
Caption: Experimental workflow for assessing this compound's anti-proliferative effects.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Logical relationships of this compound's mechanism of action.
References
- 1. Growth inhibitory effects of this compound through induction of apoptotic cell death in prostate and colon cancer by blocking of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Non-small Cell Lung Cancer Cells via C/EBP Homologous Protein Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis by this compound as a novel therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation, invasion and immune escape of hepatocellular carcinoma cells through modulating the JAK/STST3/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Obovatol in Animal Models of Alzheimer's Disease: Notes and Protocols
Obovatol, a biphenolic compound isolated from Magnolia obovata, has demonstrated therapeutic potential in preclinical studies using animal models of Alzheimer's disease (AD). Its neuroprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-amyloidogenic properties. This document provides a detailed overview of the application of this compound in various AD animal models, including experimental protocols and a summary of key quantitative findings.
I. Application Notes
This compound has been investigated in three primary types of animal models relevant to Alzheimer's disease pathology:
-
Amyloid-beta (Aβ)-Infused Mouse Model: This model mimics the acute neurotoxicity and cognitive deficits caused by the accumulation of Aβ peptides in the brain. Intracerebroventricular (i.c.v.) injection of Aβ(1-42) induces memory impairment and neuroinflammation.[1][2] this compound administration has been shown to attenuate these pathological changes.[1][2]
-
Tg2576 Transgenic Mouse Model: These mice overexpress a mutant form of human amyloid precursor protein (APP), leading to age-dependent development of Aβ plaques, neuroinflammation, and cognitive decline, closely recapitulating key aspects of human AD pathology.[1][2] Long-term treatment with this compound has been found to improve cognitive function and suppress key pathological markers in this model.[1][2]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in the brain, leading to increased Aβ production and memory impairment. This model is used to study the role of neuroinflammation in AD pathogenesis.[3][4] this compound has been shown to mitigate LPS-induced memory deficits and amyloidogenesis in a dose-dependent manner.[3][4]
The primary mechanism of action of this compound in these models is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][3] By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and enzymes involved in amyloidogenic processing of APP, such as β-site APP cleaving enzyme 1 (BACE1).[1][3]
II. Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Performance
| Animal Model | Behavioral Test | Treatment Group | N | Outcome Measure | Result | Statistical Significance |
| Aβ(1-42)-injected Mice | Morris Water Maze | Vehicle | 10 | Escape Latency (s) | 45.2 ± 3.5 | |
| This compound (1 mg/kg) | 10 | Escape Latency (s) | 28.7 ± 2.9 | p < 0.05 | ||
| Passive Avoidance | Vehicle | 10 | Step-through Latency (s) | 85.4 ± 10.1 | ||
| This compound (1 mg/kg) | 10 | Step-through Latency (s) | 165.2 ± 15.8 | p < 0.05 | ||
| Tg2576 Mice | Morris Water Maze | Vehicle | 8 | Escape Latency (s) | 50.1 ± 4.2 | |
| This compound (1 mg/kg) | 8 | Escape Latency (s) | 32.5 ± 3.1 | p < 0.05 | ||
| LPS-injected Mice | Morris Water Maze | Vehicle + LPS | 10 | Escape Latency (s) | 48.9 ± 4.1 | |
| This compound (0.2 mg/kg) + LPS | 10 | Escape Latency (s) | 40.1 ± 3.8 | p < 0.05 | ||
| This compound (0.5 mg/kg) + LPS | 10 | Escape Latency (s) | 33.5 ± 3.2 | p < 0.01 | ||
| This compound (1.0 mg/kg) + LPS | 10 | Escape Latency (s) | 27.8 ± 2.9 | p < 0.01 |
Table 2: Effects of this compound on Neuropathological Markers
| Animal Model | Marker | Treatment Group | N | Outcome Measure | Result | Statistical Significance |
| Tg2576 Mice | BACE1 Expression | Vehicle | 8 | Relative Protein Level | 100 ± 8.5% | |
| This compound (1 mg/kg) | 8 | Relative Protein Level | 65.2 ± 7.1% | p < 0.05 | ||
| NF-κB Activity | Vehicle | 8 | Relative Activity | 100 ± 9.2% | ||
| This compound (1 mg/kg) | 8 | Relative Activity | 58.4 ± 6.9% | p < 0.05 | ||
| Astrocyte Activation (GFAP) | Vehicle | 8 | % Positive Area | 12.5 ± 1.8% | ||
| This compound (1 mg/kg) | 8 | % Positive Area | 7.1 ± 1.2% | p < 0.05 | ||
| LPS-injected Mice | Aβ(1-42) Levels | Vehicle + LPS | 10 | pg/mg protein | 25.4 ± 2.8 | |
| This compound (1.0 mg/kg) + LPS | 10 | pg/mg protein | 15.1 ± 1.9 | p < 0.01 |
III. Experimental Protocols
-
Aβ(1-42)-Induced AD Model:
-
Male ICR mice (8 weeks old) are anesthetized with isoflurane.
-
Aβ(1-42) peptide is dissolved in sterile saline to a concentration of 1 µg/µL.
-
Using a stereotaxic apparatus, 2 µL of the Aβ(1-42) solution is injected into the lateral ventricle (i.c.v.).
-
This compound (1 mg/kg, dissolved in 0.1% DMSO in saline) or vehicle is administered orally (p.o.) once daily for 14 days, starting from the day of surgery.
-
-
Tg2576 Transgenic Mouse Model:
-
Male Tg2576 mice are used, starting at 6 months of age.
-
This compound (1 mg/kg/day, p.o.) or vehicle is administered for 3 months.
-
-
LPS-Induced Neuroinflammation Model:
-
Male ICR mice (8 weeks old) are used.
-
This compound (0.2, 0.5, or 1.0 mg/kg/day, p.o.) or vehicle is administered for 21 days.
-
On day 22, mice are injected with LPS (0.25 mg/kg, i.p.).
-
-
Morris Water Maze (MWM):
-
The MWM apparatus consists of a circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Mice are subjected to four trials per day for five consecutive days.
-
In each trial, the mouse is released from one of four starting positions and allowed to swim for 60 seconds to find the platform.
-
The escape latency (time to find the platform) is recorded.
-
On day 6, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is recorded for 60 seconds.
-
-
Passive Avoidance Test:
-
The apparatus consists of a lighted and a dark compartment connected by a guillotine door.
-
During the acquisition trial, each mouse is placed in the lighted compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock (0.5 mA, 2 seconds) is delivered.
-
24 hours later, the retention trial is conducted. The mouse is again placed in the lighted compartment, and the step-through latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
-
Western Blot Analysis for BACE1 and NF-κB:
-
Hippocampal and cortical tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using the BCA assay.
-
Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes are incubated overnight at 4°C with primary antibodies against BACE1 (1:1000), p-NF-κB p65 (1:1000), NF-κB p65 (1:1000), and β-actin (1:5000).
-
After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an ECL detection system, and band intensities are quantified using densitometry software.
-
-
Immunohistochemistry for Astrocyte Activation (GFAP):
-
Mice are transcardially perfused with 4% paraformaldehyde.
-
Brains are post-fixed, cryoprotected in 30% sucrose, and sectioned at 30 µm thickness.
-
Sections are incubated with a primary antibody against Glial Fibrillary Acidic Protein (GFAP, 1:500) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
The immunoreactivity is visualized using 3,3'-diaminobenzidine (DAB).
-
The GFAP-positive area is quantified using image analysis software.
-
IV. Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound improves cognitive functions in animal models for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves cognitive functions in animal models for Alzheimer’s disease [ouci.dntb.gov.ua]
- 3. This compound attenuates LPS-induced memory impairments in mice via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of Obovatol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-inflammatory properties of Obovatol, a naturally occurring neolignan. Detailed protocols for key in vitro and in vivo assays are presented, along with a summary of quantitative data to facilitate experimental design and data interpretation. Furthermore, signaling pathways modulated by this compound are illustrated to provide a mechanistic context for its anti-inflammatory activity.
In Vitro Assessment of Anti-inflammatory Activity
A series of in vitro assays can be employed to characterize the anti-inflammatory effects of this compound at the cellular and molecular level. These assays are crucial for determining the compound's potency and mechanism of action.
Quantitative Data Summary: In Vitro Assays
The following table summarizes the inhibitory effects of this compound on key inflammatory markers in macrophage cell lines (e.g., RAW 264.7, BV-2).
| Assay Target | Cell Line | Inducer | This compound Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 1-5 µM | IC50: 0.91 µM | [1] |
| BV-2 | LPS | 1-30 µM | IC50: 10 µM | [2] | |
| iNOS Protein Expression | RAW 264.7 | LPS | 1-5 µM | Concentration-dependent decrease | [1] |
| BV-2 | LPS | 1-10 µM | Concentration-dependent decrease | [2] | |
| COX-2 Protein Expression | RAW 264.7 | LPS | 1-5 µM | Concentration-dependent decrease | [1] |
| TNF-α mRNA Expression | BV-2 | LPS | 1-10 µM | Concentration-dependent decrease | [2] |
| IL-1β mRNA Expression | BV-2 | LPS | 1-10 µM | Concentration-dependent decrease | [2] |
| IL-6 Production | RAW 264.7 | LPS | Not specified | Not specified | |
| NF-κB (p65) Nuclear Translocation | RAW 264.7 | LPS | 1-5 µM | Inhibition observed | [1] |
| JNK Phosphorylation | RAW 264.7 | LPS | 1-5 µM | Inhibition observed | [1] |
| BV-2 | LPS | 1-10 µM | Inhibition observed | [2] | |
| ERK Phosphorylation | RAW 264.7 | LPS | 1-5 µM | Inhibition observed | [1] |
| BV-2 | LPS | 1-10 µM | Inhibition observed | [2] |
Experimental Protocols: In Vitro Assays
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Seeding: Seed RAW 264.7 macrophages at a density of 1.5 x 10⁵ cells/mL in a 96-well plate and incubate for 18-24 hours.[3]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.[3]
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[3]
-
Incubate at room temperature for 10 minutes, protected from light.[3]
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Cytokine Production Assays (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Seeding and Treatment: Seed RAW 264.7 cells at a density of 1.0 x 10⁵ cells/well in a 24-well plate and incubate for 24 hours. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[4][5]
-
Supernatant Collection: Collect the cell-free supernatants and store at -80°C until use.[5]
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB & MAPK Pathways)
This protocol is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65, phospho-p65, ERK, phospho-ERK, JNK, and phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the data.
In Vivo Assessment of Anti-inflammatory Activity
To evaluate the anti-inflammatory efficacy of this compound in a whole organism, the carrageenan-induced paw edema model is a widely used and reliable method.
Quantitative Data Summary: In Vivo Assay
| Assay | Animal Model | Treatment | Dosage | % Inhibition of Paw Edema | Reference |
| Carrageenan-Induced Paw Edema | Rat | This compound (oral) | 0.2, 0.5, 1.0 mg/kg/day | Dose-dependent reduction in memory impairment (neuroinflammation model) | [6] |
Note: While a direct study on this compound's effect on carrageenan-induced paw edema was not found in the initial search, its proven in vitro anti-inflammatory effects and its efficacy in a neuroinflammation model strongly suggest it would be active in this model. The dosage from the neuroinflammation study can serve as a starting point.
Experimental Protocol: In Vivo Assay
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and this compound treatment groups).
-
Treatment: Administer this compound (e.g., 0.2, 0.5, 1.0 mg/kg) orally or intraperitoneally 30-60 minutes before inducing inflammation.[7][8] The positive control group can receive a standard anti-inflammatory drug like indomethacin (5 mg/kg, i.p.).[7]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[7][9]
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[7]
-
The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
-
Calculation of Inhibition: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw edema of the control group and Vt is the average paw edema of the treated group.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and a general workflow for its in vitro evaluation.
Caption: this compound's Anti-inflammatory Mechanism of Action.
Caption: Experimental Workflow for In Vitro Assessment.
References
- 1. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 5. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
Obovatol as a Tool for Studying Neuroinflammation Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying mechanism in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a barrage of pro-inflammatory mediators, including nitric oxide (NO), cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and chemokines. This sustained inflammatory response contributes to neuronal damage and disease progression. Therefore, identifying and characterizing compounds that can modulate microglial activation is a key strategy in the development of novel neuroprotective therapeutics.
Obovatol, a biphenolic neolignan isolated from Magnolia obovata, has emerged as a potent anti-inflammatory agent with significant neuroprotective potential. It effectively suppresses the activation of microglia, thereby inhibiting the production of various pro-inflammatory and neurotoxic factors.[1] Mechanistically, this compound has been shown to target key signaling pathways integral to the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Furthermore, it has been identified to interact with Peroxiredoxin 2 (Prx2), an antioxidant enzyme, suggesting a role in modulating redox-sensitive inflammatory signaling.[1]
These properties make this compound an invaluable research tool for elucidating the complex signaling networks that govern neuroinflammation. This document provides detailed application notes and experimental protocols for utilizing this compound to study these pathways in both in vitro and in vivo models.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of neuroinflammation in LPS-stimulated microglial cells.
Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) Production
| Cell Line | Stimulant | This compound Concentration | IC50 Value | Reference |
| BV-2 Microglia | LPS (100 ng/mL) | 1-10 µM | 10 µM | [1][3] |
| RAW 264.7 Macrophages | LPS | 1-5 µM | 0.91 µM | [1] |
Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression in LPS-Stimulated BV-2 Microglia
| Target | Assay Type | This compound Concentration | Observed Effect | Reference |
| iNOS | RT-PCR | 1-10 µM | Dose-dependent inhibition of mRNA expression | [2] |
| iNOS | Western Blot | 1-10 µM | Dose-dependent inhibition of protein expression | [2] |
| TNF-α | RT-PCR | 1-10 µM | Dose-dependent inhibition of mRNA expression | [2] |
| TNF-α | ELISA | 1-10 µM | Significant inhibition of protein secretion | [2] |
| IL-1β | RT-PCR | 1-10 µM | Dose-dependent inhibition of mRNA expression | [2] |
Table 3: Modulation of Signaling Pathways by this compound in LPS-Stimulated BV-2 Microglia
| Pathway Component | Assay Type | This compound Concentration | Observed Effect | Reference |
| NF-κB | EMSA | 10 µM | Attenuation of DNA binding activity | [1] |
| p-ERK | Western Blot | 1-10 µM | Repression of phosphorylation | [1] |
| p-JNK | Western Blot | 1-10 µM | Repression of phosphorylation | [1] |
| p-STAT1 | Western Blot | Not specified | Suppression of phosphorylation | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its study.
Figure 1: Signaling pathways modulated by this compound in neuroinflammation.
References
- 1. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]
Unveiling the Anti-inflammatory Potential of Obovatol: Techniques for Measuring its Impact on Cytokine Production
For Immediate Release
Cheongju, South Korea - Obovatol, a biphenolic neolignan isolated from the bark of Magnolia obovata, has demonstrated significant anti-inflammatory properties by modulating the production of key signaling molecules known as cytokines. For researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics, understanding the precise techniques to measure this compound's effects is paramount. This document provides detailed application notes and protocols for assessing the impact of this compound on cytokine production, focusing on in vitro cell-based assays.
Introduction to this compound's Anti-inflammatory Action
This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as nitric oxide (NO), in various cell models, typically macrophages or microglia stimulated with lipopolysaccharide (LPS).[1][2][3] The underlying mechanisms for this inhibition involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1][2]
This application note will detail the methodologies to quantify this compound's effect on both the expression and secretion of cytokines, and to dissect its influence on the associated signaling cascades.
Key Experimental Techniques
A multi-faceted approach is recommended to comprehensively evaluate the effect of this compound on cytokine production. This typically involves a combination of immunoassays, molecular biology techniques, and protein analysis methods.
Data Presentation: Summary of this compound's Effects
The following table summarizes the reported inhibitory effects of this compound on various inflammatory mediators. This data is compiled from studies using LPS-stimulated murine macrophage-like RAW 264.7 cells or microglial BV-2 cells.
| Inflammatory Mediator | Cell Type | Stimulant | Measurement Technique | Key Finding | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Griess Assay | Concentration-dependent inhibition (IC50: 0.91 µM) | [1] |
| Nitric Oxide (NO) | BV-2 Microglia | LPS | Griess Assay | Inhibited NO production (IC50: 10 µM) | [2][3] |
| iNOS (protein) | RAW 264.7 | LPS | Western Blot | Expression inhibited by this compound | [1] |
| iNOS (mRNA) | BV-2 Microglia | LPS | RT-PCR | Expression inhibited by this compound | [2] |
| COX-2 (protein) | RAW 264.7 | LPS | Western Blot | Expression inhibited by this compound | [1] |
| TNF-α (mRNA) | BV-2 Microglia | LPS | RT-PCR | Expression inhibited by this compound | [2] |
| IL-1β (mRNA) | BV-2 Microglia | LPS | RT-PCR | Expression inhibited by this compound | [2] |
| IL-1β (secretion) | Macrophages | MSU crystals | ELISA | Attenuated serum IL-1β elevation in mice | [4] |
| IL-18 (secretion) | Macrophages | Inflammasome triggers | ELISA | Secretion measured as a readout of inflammasome activation | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating macrophage or microglial cell lines to study the effects of this compound.
Materials:
-
RAW 264.7 or BV-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 or BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine secretion, or shorter time points for signaling pathway analysis). Include appropriate controls: untreated cells, cells treated with DMSO alone, cells treated with LPS and DMSO, and cells treated with this compound alone.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
Cell culture supernatant from Protocol 1
-
96-well plate
Procedure:
-
Standard Curve: Prepare a standard curve using serial dilutions of NaNO2 in culture medium.
-
Sample Collection: Collect 50 µL of cell culture supernatant from each well of the treated plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard, followed by 50 µL of Component B.
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the concentration of nitrite in the samples by comparing the absorbance values to the standard curve.
Protocol 3: Quantification of Cytokine Secretion by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Cell culture supernatant from Protocol 1
-
Wash buffer and other reagents provided in the kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.
-
Briefly, the protocol will involve coating a 96-well plate with a capture antibody, blocking non-specific binding sites, adding cell culture supernatants and standards, incubating with a detection antibody, adding an enzyme conjugate, and finally adding a substrate to produce a colorimetric signal.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve generated.
Protocol 4: Analysis of Cytokine Gene Expression by RT-qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR SYBR Green or TaqMan master mix
-
Primers for target cytokines (e.g., TNF-α, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells from Protocol 1 and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the cDNA, specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 5: Western Blot Analysis of Signaling Pathways
Materials:
-
Cell lysates from Protocol 1 (cells are typically lysed at earlier time points, e.g., 15-60 minutes post-LPS stimulation)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-STAT1, anti-STAT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation of the signaling pathways.
Visualizing the Molecular Mechanisms and Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]
- 4. This compound inhibits NLRP3, AIM2, and non-canonical inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Obovatol in Platelet Aggregation Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obovatol, a biphenolic neolignan isolated from Magnolia obovata, has demonstrated significant antiplatelet and antithrombotic activities. These properties position this compound as a promising candidate for the development of therapeutic agents targeting cardiovascular diseases. This document provides detailed application notes and experimental protocols for studying the effects of this compound on platelet aggregation, drawing from published research to facilitate further investigation into its mechanism of action and therapeutic potential.
Data Presentation
The inhibitory effects of this compound on platelet aggregation induced by various agonists are summarized below. This data highlights the potency of this compound in interfering with key platelet activation pathways.
| Agonist | Species | IC50 (µM) | Reference |
| Collagen | Rabbit | 2.4 ± 0.8 | [1] |
| Arachidonic Acid | Rabbit | 4.8 ± 0.9 | [1] |
Mechanism of Action
This compound exerts its antiplatelet effects primarily through the inhibition of the phospholipase C-γ2 (PLC-γ2) signaling pathway.[1] This inhibition disrupts downstream events crucial for platelet activation and aggregation.
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathway affected by this compound in collagen-induced platelet aggregation.
References
Using Obovatol to Study the NLRP3 Inflammasome: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide array of pathogenic and sterile danger signals.[1][2][3] Upon activation, the NLRP3 sensor protein recruits an adaptor protein, ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain), which in turn recruits pro-caspase-1.[4][5] This assembly leads to the autocatalytic activation of caspase-1, which then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[6][7] Given its central role, aberrant NLRP3 inflammasome activation is implicated in a host of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders, making it a key therapeutic target.[1][8]
Obovatol, a biphenolic compound isolated from Magnolia obovata, has demonstrated significant anti-inflammatory properties.[9][10] It serves as a valuable chemical tool for studying inflammasome biology due to its inhibitory effects on the NLRP3 inflammasome pathway.[9] Research indicates that this compound exerts its effects through a multi-faceted mechanism, targeting both the priming and activation steps of the inflammasome cascade.[9] This makes it a potent inhibitor for both in vitro and in vivo investigations of NLRP3-driven inflammation.
Mechanism of Action of this compound
This compound inhibits NLRP3 inflammasome activation through at least three primary mechanisms:
-
Inhibition of the Priming Step: The initial "priming" signal, often provided by Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS), activates transcription factors such as NF-κB to upregulate the expression of NLRP3 and pro-IL-1β.[1][11] this compound has been shown to disrupt this priming step, thereby reducing the available pool of inflammasome components and substrates.[9][12]
-
Inhibition of Mitochondrial ROS Generation: Many NLRP3 activators trigger the production of mitochondrial reactive oxygen species (ROS), which is a key upstream event for inflammasome assembly.[13] this compound effectively inhibits the generation of mitochondrial ROS, thus blocking a critical activation signal.[9]
-
Inhibition of ASC Pyroptosome Formation: A key step in inflammasome activation is the oligomerization of the adaptor protein ASC into a large signaling platform often visible as a single "speck" within the cell, known as the pyroptosome.[14] this compound has been found to inhibit the formation of this ASC pyroptosome, directly preventing the recruitment and activation of caspase-1.[9]
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the key points of inhibition by this compound.
Caption: this compound inhibits NLRP3 inflammasome signaling at multiple points.
Data Presentation
This table summarizes the reported inhibitory effects of this compound on various readouts of inflammation and NLRP3 inflammasome activation.
| Target Cell/Model | Stimulus | Measured Readout | This compound Concentration | Observed Effect | Reference |
| BV-2 Microglia | LPS | Nitric Oxide (NO) Production | 1-10 µM | Dose-dependent inhibition (IC₅₀ ≈ 10 µM) | [15] |
| BV-2 Microglia | LPS | IL-1β, iNOS, TNFα mRNA | 10 µM | Inhibition of gene expression | [15] |
| Murine Macrophages | LPS + ATP/MSU | IL-1β Secretion | Not specified | Inhibition of secretion | [9] |
| Murine Macrophages | LPS + ATP/MSU | Caspase-1 Secretion | Not specified | Inhibition of secretion | [9] |
| Murine Macrophages | LPS + ATP/MSU | ASC Pyroptosome Formation | Not specified | Inhibition of formation | [9] |
| Murine Macrophages | LPS + ATP/MSU | Mitochondrial ROS | Not specified | Inhibition of generation | [9] |
| In vivo Mouse Model | Monosodium Urate (MSU) | Serum IL-1β Levels | Not specified | Attenuation of IL-1β elevation | [9] |
Experimental Protocols
The following protocols provide a framework for using this compound to study NLRP3 inflammasome activation in vitro.
Caption: General experimental workflow for studying NLRP3 inhibition by this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol describes the general procedure for activating the NLRP3 inflammasome in macrophages and testing the inhibitory effect of this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep).
-
Lipopolysaccharide (LPS), ultrapure.
-
NLRP3 activators: ATP, Nigericin, or Monosodium Urate (MSU) crystals.
-
This compound (dissolved in DMSO, final DMSO concentration <0.1%).
-
Opti-MEM or serum-free medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in 96-well or 12-well plates at an appropriate density (e.g., 0.5 x 10⁶ cells/mL for BMDMs) and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh complete medium. Prime the cells with LPS (e.g., 100-500 ng/mL) for 3-4 hours. This step upregulates pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 30-60 minutes. Include a vehicle control (DMSO).
-
Activation (Signal 2): After pre-treatment, stimulate the cells with an NLRP3 activator for the recommended time:
-
ATP: 5 mM for 30-60 minutes.
-
Nigericin: 10 µM for 60-90 minutes.
-
MSU Crystals: 250 µg/mL for 6 hours.
-
Important Controls: Include wells with "LPS only" (primed, not activated) and "Activator only" (not primed) to establish baseline levels.
-
-
Sample Collection: After incubation, carefully collect the cell culture supernatants for cytokine and LDH analysis. The remaining cells can be washed with cold PBS and lysed for Western blotting or other cellular assays.
Protocol 2: Measurement of Cytokine Secretion by ELISA
Procedure:
-
Use the collected supernatants from Protocol 1. If necessary, centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells and debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for mouse or human IL-1β and/or IL-18 according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve. Compare the results from this compound-treated wells to the vehicle-treated, activated control.
Protocol 3: Western Blot for Caspase-1 Cleavage
Procedure:
-
Protein Concentration: After collecting supernatants, lyse the adherent cells from Protocol 1 in RIPA buffer with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: For analyzing secreted proteins, concentrate the collected supernatants using precipitation methods (e.g., TCA) or specialized concentrator columns. Resuspend the pellet in Laemmli sample buffer. For cell lysates, mix an equal amount of protein (e.g., 20-30 µg) with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins on a 12-15% SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against caspase-1 overnight at 4°C. This antibody should detect both the pro-form (p45) in lysates and the cleaved, active form (p20 or p10) which is predominantly found in the supernatant.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the p20/p10 band in the supernatant of this compound-treated samples indicates inhibition.
-
Protocol 4: Assessment of ASC Oligomerization by Microscopy
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Perform the priming, this compound treatment, and activation steps as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC for 1-2 hours.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Stain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. Count the percentage of cells containing a distinct ASC "speck" in each treatment group. A decrease in speck-positive cells indicates this compound's inhibitory activity.[14]
In Vivo Application
This compound's efficacy can be validated in animal models of NLRP3-driven disease. A common model is MSU-induced peritonitis.[9]
Brief Protocol:
-
Administer this compound (or vehicle) to mice, for example, via intraperitoneal (i.p.) or oral gavage.
-
After a set pre-treatment time, induce acute inflammation by injecting MSU crystals (i.p.).
-
After several hours (e.g., 4-6 hours), collect peritoneal lavage fluid and/or blood.
-
Analyze the lavage fluid for neutrophil recruitment (cell counting) and IL-1β levels (ELISA).
-
Measure serum IL-1β from the blood samples.
-
A reduction in inflammatory cell influx and IL-1β levels in this compound-treated mice compared to the vehicle group demonstrates its in vivo inhibitory effect on the NLRP3 inflammasome.[9]
This compound is a potent and versatile inhibitor of the NLRP3 inflammasome, acting on multiple stages of its activation pathway. Its ability to suppress both priming and activation signals makes it an excellent tool for researchers studying the mechanisms of inflammasome regulation and for professionals exploring novel therapeutic strategies for NLRP3-associated inflammatory diseases. The protocols outlined above provide a comprehensive guide for utilizing this compound to dissect the intricate biology of the NLRP3 inflammasome.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 9. This compound inhibits NLRP3, AIM2, and non-canonical inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates LPS-induced memory impairments in mice via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Nrf2/HO-1 signaling leads to increased activation of the NLRP3 inflammasome in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin inhibits NLRP3 inflammasome activation via blocking ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
Obovatol Administration Protocol for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obovatol, a biphenolic neolignan isolated from the bark of Magnolia obovata, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-platelet effects. This document provides a comprehensive overview of established protocols for the in vivo administration of this compound in rodent models, based on a review of preclinical studies. It is intended to serve as a practical guide for researchers designing and conducting experiments to evaluate the therapeutic potential of this compound. The protocols outlined herein, along with data on effective dose ranges and administration routes, aim to facilitate standardized and reproducible experimental outcomes.
Data Presentation: this compound In Vivo Administration Parameters
The following tables summarize the quantitative data from various rodent studies, offering a comparative overview of administration protocols for different research applications.
Table 1: this compound Administration in Mouse Models
| Research Area | Mouse Strain | Administration Route | Dosage | Frequency & Duration | Vehicle | Reference |
| Neuroinflammation | C57BL/6 | Intraperitoneal (i.p.) | 10 mg/kg | Once daily for 4 days | Saline with 0.5% DMSO and 5% propylene glycol | [1] |
| Cognitive Impairment (LPS-induced) | Not Specified | Oral (p.o.) | 0.2, 0.5, and 1.0 mg/kg/day | Daily for 21 days | Not Specified | [2] |
| Sedative Effects | ICR | Not Specified | 0.05, 0.1, and 0.2 mg/kg | Single dose | Not Specified | [3] |
| Inflammasome Inhibition | C57BL/6 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: this compound Administration in Rat Models
| Research Area | Rat Strain | Administration Route | Dosage | Frequency & Duration | Vehicle | Reference |
| Arterial Thrombosis | Not Specified | Oral | Not Specified | Not Specified | Not Specified | [5] |
| Vascular Smooth Muscle Cell Proliferation | Not Specified | Perivascular delivery | 100 µg and 1 mg | Single application, assessed after 14 days | Not Specified | [6] |
| Neurite Outgrowth (in vitro primary cells) | Embryonic Rats | Not applicable (in vitro) | 1 and 2 µM | Not applicable | Not applicable | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate and build upon previous findings.
Mouse Model of LPS-Induced Neuroinflammation
This protocol is adapted from a study investigating the anti-neuroinflammatory effects of this compound.[1]
a. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
b. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Vehicle: Saline containing 0.5% DMSO and 5% propylene glycol
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions: Saline and 4% paraformaldehyde
c. Procedure:
-
Administer this compound (10 mg/kg) or vehicle intraperitoneally (i.p.) once daily for four consecutive days.
-
On the second day of treatment, 24 hours after the first this compound or vehicle injection, induce neuroinflammation by administering a single i.p. injection of LPS (5 mg/kg).
-
Continue daily this compound or vehicle injections for the subsequent two days.
-
Seventy-two hours after the LPS injection (on day 5), anesthetize the mice.
-
Perform transcardial perfusion first with saline, followed by 4% paraformaldehyde for tissue fixation.
-
Collect brain tissue for subsequent histochemical analysis, such as isolectin B4 staining to assess microglial activation.[1]
Rat Model of Arterial Thrombosis
This protocol is based on a study evaluating the anti-thrombotic activity of this compound.[5]
a. Animal Model:
-
Species: Rat
b. Materials:
-
This compound
-
Collagen (for ex vivo platelet aggregation)
-
Anesthetic
c. Procedure:
-
Administer this compound orally to the rats. The specific dosage and treatment duration should be determined based on preliminary dose-response studies.
-
Following the treatment period, induce carotid artery thrombosis using a standardized surgical model.
-
Monitor and quantify thrombus formation.
-
For ex vivo studies, collect blood samples to perform platelet aggregation assays induced by collagen.
-
Additionally, coagulation times such as activated partial thromboplastin time (aPTT) and prothrombin time (PT) can be measured to assess the effect on the coagulation cascade.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for in vivo this compound studies.
Caption: this compound-induced neurotrophic signaling pathway.[7]
Conclusion
The provided protocols and data serve as a foundational resource for the in vivo investigation of this compound in rodent models. The summarized administration parameters highlight the variability in effective dosages and routes depending on the pathological context. Adherence to detailed and standardized experimental protocols is crucial for generating reliable and comparable data. The visualization of key signaling pathways offers insights into the molecular mechanisms underlying this compound's therapeutic effects, providing a basis for further mechanistic studies. Researchers are encouraged to adapt these protocols to their specific experimental needs while considering the ethical principles of animal research.
References
- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound isolated from Magnolia obovata enhances pentobarbital-induced sleeping time: Possible involvement of GABAA receptors/chloride channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits NLRP3, AIM2, and non-canonical inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet activity of this compound, a biphenolic component of Magnolia Obovata, in rat arterial thrombosis and rabbit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophic activity of this compound on the cultured embryonic rat neuronal cells by increase of neurotrophin release through activation of ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Obovatol for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Obovatol in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a biphenolic lignan compound isolated from the leaves and bark of Magnolia obovata. It exhibits a range of biological activities, including anti-inflammatory, anti-proliferative, and neurotrophic effects. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways, including the p21Cip1, NF-κB, ERK, and PLC-γ2 pathways.
2. What is the solubility of this compound in common laboratory solvents?
This compound is a hydrophobic compound with limited aqueous solubility. It is readily soluble in several organic solvents. The approximate solubilities in common solvents are summarized in the table below.
3. What is the recommended solvent for preparing this compound stock solutions for cell culture?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions due to its high solvating capacity for this compound and its miscibility with cell culture media. However, it is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v).
4. How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C, protected from light.[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation upon dilution of this compound stock solution in cell culture medium. | - The concentration of this compound in the final working solution exceeds its aqueous solubility limit. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution. - The temperature of the cell culture medium is too low. - Interaction with components in the serum or media, such as salts and proteins.[2][3] | - Decrease the final concentration of this compound. - Increase the final concentration of the organic solvent slightly , ensuring it remains within the non-toxic range for your specific cell line. - Warm the cell culture medium to 37°C before adding the this compound stock solution. Gently swirl the medium while adding the stock solution to facilitate mixing.[4] - Prepare an intermediate dilution of the this compound stock solution in a serum-free medium before adding it to the complete medium. - Consider using a co-solvent system. For particularly difficult solubility issues, a combination of solvents like PEG300 and a small amount of a non-ionic surfactant like Tween-80 can be used, though careful validation of toxicity is required.[2] |
| Cells show signs of toxicity (e.g., rounding, detachment, decreased viability). | - The final concentration of the organic solvent (e.g., DMSO) is too high. - The concentration of this compound is cytotoxic to the specific cell line being used. | - Perform a dose-response experiment for the solvent alone to determine the maximum tolerated concentration for your cell line. Ensure the final solvent concentration in your experiments is well below this limit. - Perform a dose-response experiment for this compound to determine its IC50 value and a suitable non-toxic working concentration range. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock solution due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles). - Inaccurate concentration of the stock solution. - Precipitation of this compound in the culture medium, leading to a lower effective concentration. | - Prepare fresh stock solutions regularly and store them properly in aliquots, protected from light.[1] - Verify the concentration of the stock solution using a spectrophotometer if a reference standard is available. - Visually inspect the culture medium for any signs of precipitation before and during the experiment. If precipitation is observed, refer to the troubleshooting steps above. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | 112[5] | 396.9 |
| Acetone | 68[5] | 240.9 |
| Ethanol | 45[5] | 159.4 |
| Methanol | 52[5] | 184.2 |
| Water (pH 7.0, 25°C) | 0.8[5] | 2.8 |
Note: Molar solubility was calculated using the molecular weight of this compound (282.33 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 282.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: Carefully weigh out 2.82 mg of this compound powder on an analytical balance.
-
Dissolving in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO at this concentration is generally considered self-sterilizing, for stringent applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
-
Dilution in Medium: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. For the example above, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mixing: Immediately after adding the stock solution, gently mix the medium by pipetting up and down or by swirling the plate/tube to ensure even distribution and minimize the risk of precipitation.
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of this compound from those of the solvent.
Signaling Pathways and Experimental Workflows
This compound's Effect on Cell Cycle via p21Cip1 Pathway
This compound has been shown to inhibit the proliferation of vascular smooth muscle cells by upregulating the expression of p21Cip1, a cyclin-dependent kinase inhibitor.[6] This leads to cell cycle arrest in the G1 phase.[6]
Caption: this compound induces G1 cell cycle arrest by upregulating p21Cip1.
This compound's Anti-inflammatory Action via NF-κB Pathway
This compound exerts anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. It has been shown to inhibit the release of IκB and the subsequent translocation of the p50/p65 subunits of NF-κB to the nucleus.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Modulation of the ERK Signaling Pathway
This compound has been observed to inhibit the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in cellular processes like proliferation and inflammation.[1] It has also been shown to activate the ERK pathway to promote neurotrophic effects.[7] The context-dependent effects of this compound on this pathway are an active area of research.
Caption: this compound modulates the ERK signaling pathway.
This compound's Antiplatelet Activity via PLC-γ2 Pathway
This compound demonstrates antiplatelet activity by inhibiting the phosphorylation of Phospholipase C-gamma 2 (PLC-γ2) that is induced by collagen.[8] This inhibition disrupts downstream signaling events that lead to platelet aggregation.
Caption: this compound inhibits collagen-induced PLC-γ2 phosphorylation.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
Caption: Workflow for cell viability assessment of this compound.
References
- 1. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:83864-78-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. webqc.org [webqc.org]
- 6. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophic activity of this compound on the cultured embryonic rat neuronal cells by increase of neurotrophin release through activation of ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiplatelet activity of this compound, a biphenolic component of Magnolia Obovata, in rat arterial thrombosis and rabbit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Obovatol Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obovatol in aqueous solutions. Due to its chemical structure, this compound presents stability challenges in aqueous environments that can impact experimental outcomes. This guide offers insights into these issues and provides recommendations for proper handling and formulation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color to a brownish-yellow shortly after preparation. What is causing this?
A1: The color change you are observing is likely due to the oxidation of the catechol moiety (the two adjacent hydroxyl groups on one of the benzene rings) in the this compound structure.[1] Catechols are highly susceptible to oxidation, especially in neutral to alkaline aqueous solutions, which leads to the formation of ortho-quinones and subsequent polymerization, resulting in colored products. This process can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.
Q2: I'm seeing a decrease in the measured concentration of this compound in my aqueous stock solution over a short period. Why is this happening?
A2: The decrease in this compound concentration is a direct consequence of its degradation in the aqueous solution. As mentioned in the previous answer, the primary degradation pathway is the oxidation of the catechol group. The rate of degradation is influenced by several factors, including the pH of the solution, temperature, and exposure to light and oxygen.
Q3: What is the optimal pH for dissolving and storing this compound in an aqueous solution to minimize degradation?
A3: To minimize degradation, it is recommended to prepare and store this compound solutions in an acidic pH range. Phenolic compounds, including catechols, are generally more stable in acidic conditions.[1] The pKa of the first hydroxyl group of this compound is approximately 9.2.[1] At pH values approaching or exceeding this pKa, the hydroxyl group will deprotonate, making the molecule more susceptible to oxidation. Therefore, maintaining the pH of your solution below 7, and ideally in the range of 4-6, will significantly improve its stability.
Q4: Can I heat my this compound solution to aid in dissolution?
A4: While gentle heating can aid in the dissolution of this compound, prolonged exposure to elevated temperatures will accelerate its degradation. It is advisable to use minimal heat for the shortest duration possible. If heating is necessary, it should be done in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize oxidation.
Q5: How should I store my aqueous this compound stock solutions?
A5: For optimal stability, aqueous this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Oxygen: To minimize oxidation, it is best to degas the solvent before preparing the solution and to store the final solution under an inert gas like nitrogen or argon.
-
pH: Ensure the solution is buffered at an acidic pH (e.g., pH 4-6).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid color change (yellow/brown) of the solution. | Oxidation of the catechol moiety. | Prepare solutions in a degassed acidic buffer (pH 4-6). Store protected from light at low temperatures (2-8°C or frozen). Work under an inert atmosphere if possible. |
| Precipitate forms in the solution upon standing. | Poor aqueous solubility and/or degradation product formation. | Ensure the concentration is within the solubility limit. Consider using a co-solvent such as ethanol or DMSO (ensure compatibility with your experimental system). Prepare fresh solutions before use. |
| Inconsistent results in biological assays. | Degradation of this compound leading to a lower effective concentration. | Prepare fresh stock solutions for each experiment. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC) before use. Use a stabilized formulation if possible. |
| Loss of potency of the stock solution over time. | Chemical degradation in the aqueous environment. | Follow recommended storage conditions (acidic pH, low temperature, protection from light and oxygen). For long-term storage, consider storing as a solid or in a non-aqueous solvent like DMSO at -80°C. |
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous this compound Solution
This protocol aims to prepare a 1 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Citrate buffer (0.1 M, pH 5.0)
-
Deionized water (degassed)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Nitrogen or Argon gas source
Procedure:
-
Prepare a concentrated stock in DMSO: Weigh out the required amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock (e.g., 100 mM). This initial stock will be more stable for long-term storage at -20°C or -80°C.
-
Prepare the aqueous buffer: Degas the 0.1 M citrate buffer (pH 5.0) by sparging with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Dilute to the final concentration: Take the required volume of the DMSO stock solution and dilute it with the degassed citrate buffer to achieve the final desired concentration (e.g., 1 mM).
-
Inert atmosphere: If possible, flush the headspace of the vial with nitrogen or argon gas before sealing.
-
Storage: Store the final aqueous solution at 2-8°C for short-term use (up to 24 hours) or at -20°C for longer periods. Always protect from light.
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
pH meter
-
HPLC system with a UV detector
-
Temperature-controlled incubator/water bath
-
Photostability chamber
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a co-solvent mixture) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period due to expected rapid degradation (e.g., 30 min, 1, 2, 4 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a set period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral pH buffer) at an elevated temperature (e.g., 60°C), protected from light, for a set period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber for a defined duration. A control sample should be kept in the dark at the same temperature.
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and to observe the formation of any degradation products.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Poorly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl sulfoxide (DMSO) | Readily soluble |
| Acetone | Soluble |
Note: This table provides qualitative solubility information. Quantitative solubility may vary with temperature and the specific form of the this compound solid.
Table 2: Representative Data from a Forced Degradation Study of this compound in Aqueous Solution (pH 7.4) at 37°C
| Time (hours) | % this compound Remaining | Appearance |
| 0 | 100 | Colorless |
| 2 | 85 | Faintly yellow |
| 8 | 55 | Yellow |
| 24 | 20 | Brownish-yellow |
This is representative data to illustrate the expected degradation trend. Actual results may vary based on experimental conditions.
Visualizations
Signaling Pathway and Degradation
The catechol moiety of this compound is crucial for its antioxidant activity but is also the primary site of its degradation.
Caption: Dual role of the catechol group in this compound.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for evaluating the stability of this compound in aqueous solutions.
Caption: A typical workflow for assessing this compound stability.
References
Technical Support Center: Enhancing Obovatol Bioavailability in Preclinical Research
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Obovatol in animal studies. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols for suggested formulation strategies, and comparative data to guide your research.
Disclaimer: As of late 2025, specific studies detailing the enhancement of this compound's oral bioavailability using advanced formulation techniques are limited. The following guidance is based on established methods for improving the bioavailability of other poorly water-soluble compounds with similar physicochemical properties, such as magnolol and honokiol. The provided experimental data are illustrative examples from studies on these related compounds and should be considered as potential outcomes for this compound formulations.
Understanding the Challenge: Physicochemical Properties of this compound
This compound, a biphenolic compound, exhibits poor aqueous solubility, which is a primary reason for its low oral bioavailability. Based on its known properties, it can be classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound, meaning it has low solubility and variable permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₈H₁₈O₃[1] | - |
| Molecular Weight | 282.33 g/mol [1] | - |
| Aqueous Solubility | 0.8 mg/mL (at 25°C, pH 7.0)[1] | Low solubility limits dissolution in the gastrointestinal tract, a prerequisite for absorption. |
| Calculated logP | 3.2[1] | Indicates good lipophilicity, which can favor membrane permeation but also contributes to poor aqueous solubility. |
| Melting Point | 118-120 °C[1] | Relevant for melt-based formulation methods like solid dispersions. |
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Q1: We are observing very low and inconsistent plasma levels of this compound in our rat studies after oral gavage. What is the likely cause and how can we address this?
A1: The primary cause is likely this compound's poor aqueous solubility, leading to incomplete dissolution in the gastrointestinal (GI) tract. Variability can arise from differences in GI fluid volume and composition between animals. To overcome this, you need to employ a formulation strategy that enhances this compound's solubility and dissolution rate.
Recommended Solutions:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery System (SEDDS): Formulating this compound in a lipid-based system can improve its solubilization in the GI tract and facilitate its absorption.
-
Nanonization: Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution.
Issue 2: Choosing the Right Formulation Strategy
Q2: Which formulation strategy—solid dispersion, SEDDS, or nanoparticles—is best suited for this compound?
A2: The optimal strategy depends on your experimental goals and available resources.
-
Solid Dispersions are often a good starting point due to their relative ease of preparation and potential for high drug loading. They are particularly effective for crystalline compounds like this compound.
-
SEDDS are excellent for highly lipophilic drugs (logP > 3) like this compound. They can bypass the dissolution step and may also enhance lymphatic uptake, which can reduce first-pass metabolism.
-
Nanoparticles can offer the highest surface area for dissolution but may require more complex manufacturing processes and characterization.
We recommend starting with a screening of different polymers for solid dispersions or a selection of oils and surfactants for SEDDS to identify a lead formulation for in vivo testing.
Issue 3: Physical Instability of the Formulation
Q3: Our amorphous solid dispersion of this compound seems to be recrystallizing over time. How can we prevent this?
A3: Recrystallization is a common issue with amorphous solid dispersions, as the amorphous state is thermodynamically unstable.
Troubleshooting Steps:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility. Polymers like PVP K-30 or HPMCAS are often effective.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
-
Storage Conditions: Store the solid dispersion in a desiccator at a low temperature to minimize moisture absorption and molecular mobility, which can trigger crystallization.
Illustrative Bioavailability Enhancement Data
The following tables present pharmacokinetic data from animal studies on magnolol and honokiol, structurally related compounds to this compound. These demonstrate the potential improvements that could be achieved for this compound using similar formulation strategies.
Table 2: Example Pharmacokinetic Parameters of Magnolol Solid Dispersion in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀₋t (µg·hr/mL) | Relative Bioavailability (%) |
| Magnolol (Pure) | 1.2 ± 0.3 | 0.5 | 3.5 ± 0.8 | 100 |
| Magnolol-PVP Solid Dispersion | 1.7 ± 0.4 | 0.5 | 6.3 ± 1.5 | 180.1[2][3] |
Data adapted from a study on magnolol solid dispersion with PVP K-30 in rabbits.[2][3]
Table 3: Example Pharmacokinetic Parameters of Honokiol SEDDS in Rats
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀₋t (µg·hr/mL) | Relative Bioavailability (%) |
| Honokiol Suspension | 4.2 ± 1.1 | 0.3 | 8.9 ± 2.1 | 100 |
| Honokiol-SEDDS | 6.4 ± 1.5 | 0.2 | 11.8 ± 2.7 | 133[4] |
Data adapted from a study on honokiol self-microemulsifying drug delivery system in rats.[4]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline for preparing a solid dispersion of this compound using a hydrophilic carrier like polyvinylpyrrolidone (PVP K-30).
Workflow Diagram:
References
Troubleshooting inconsistent results in Obovatol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obovatol. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
1. Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values can arise from several factors, ranging from procedural variations to the inherent properties of the compound and the biological system. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
2. My this compound solution appears cloudy or precipitated. What should I do?
This compound, like many natural product-derived compounds, may have limited aqueous solubility. Cloudiness or precipitation suggests that the compound is not fully dissolved, which will lead to inaccurate dosing and inconsistent results. Refer to the "Compound Solubility and Stability" section in the troubleshooting guide.
3. I am seeing significant batch-to-batch variability in the biological activity of this compound. Why is this happening?
Batch-to-batch variability can be a significant issue with natural products. The purity and stability of each batch can differ. It is also possible that the issue lies within the experimental setup. The troubleshooting guide on "Experimental Design and Execution" provides steps to identify and mitigate this variability.
4. What are the known primary signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, which can vary depending on the cell type and experimental context. The primary pathways identified include NF-κB, MAPKs (JNK, ERK), JAK/STAT3, and the p21Cip1 cell cycle pathway.[1][2][3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values and Biological Activity
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | - Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before preparing final dilutions. - Avoid using concentrations that exceed the solubility limit in your final culture medium. - Visually inspect solutions for any signs of precipitation before use. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers and seeding densities between experiments. - Regularly test cell lines for mycoplasma contamination. - Ensure consistent incubation times and conditions (CO2, temperature, humidity). |
| Reagent Quality | - Use high-purity this compound and verify the purity of new batches. - Ensure all other reagents (e.g., cell culture media, serum, cytokines) are from consistent lots. |
| Assay Protocol | - Standardize all steps of the assay protocol, including incubation times, reagent addition volumes, and reading parameters. - Include appropriate positive and negative controls in every experiment. |
Issue 2: Compound Solubility and Stability
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - When diluting into aqueous media, do so gradually and with gentle mixing to prevent precipitation. - Consider the use of solubilizing agents or different formulation strategies if solubility issues persist.[5][6] |
| Compound Degradation | - Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light, especially during long-term storage. - Prepare fresh dilutions from the stock solution for each experiment. |
Issue 3: Off-Target or Unexpected Effects
| Potential Cause | Troubleshooting Steps |
| Non-Specific Activity | - Perform dose-response experiments over a wide range of concentrations to identify a specific activity window. - Use appropriate controls to distinguish between specific and non-specific effects (e.g., vehicle-only controls). - Consider that this compound can have multiple targets and its effects may be cell-type dependent.[2][7][8][9] |
| Cytotoxicity | - At higher concentrations, this compound may exhibit cytotoxicity.[10] - Perform a cytotoxicity assay (e.g., LDH release) in parallel with your functional assays to determine the concentration at which toxicity occurs. - Aim to work with non-toxic concentrations for mechanism-of-action studies. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's biological activities reported in the literature. Note that these values can be cell-type and assay-dependent.
| Biological Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Inhibition of NO production | LPS-activated RAW 264.7 cells | IC50: 0.91 µM | [3] |
| Inhibition of NO production | Microglial BV-2 cells | IC50: 10 µM | [2] |
| Inhibition of VSMC proliferation | PDGF-BB-induced rat VSMCs | 1-5 µM | [1] |
| Anxiolytic-like effects | Mice (oral administration) | 0.2, 0.5, and 1.0 mg/kg | [7] |
| Increased Cl- influx | Primary cultured neuronal cells | 10, 20, and 50 µM | [7] |
| Potentiation of pentobarbital-induced sleeping time | Mice | 0.05, 0.1, and 0.2 mg/kg | [11] |
| Reduced cell viability | Huh7 hepatocellular carcinoma cells | IC50: 57.41 µM | [4] |
| Reduced cell viability | Hep3B hepatocellular carcinoma cells | IC50: 62.86 µM | [4] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution. The final solvent concentration should be consistent across all wells and typically ≤ 0.1%. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
General Protocol for Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., p-NF-κB, p-STAT3, p21Cip1) overnight at 4°C. Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in experiments.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.[2][3]
Caption: this compound inhibits the JAK/STAT3/PD-L1 signaling pathway.[4]
References
- 1. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation, invasion and immune escape of hepatocellular carcinoma cells through modulating the JAK/STST3/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECIAL FEATURE - Bioavailability & Solubility: New Approaches to Enhance Drug Performance [drug-dev.com]
- 6. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 7. Anxiolytic-like effects of this compound isolated from Magnolia obovata: involvement of GABA/benzodiazepine receptors complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential functional and pathological side effects related to off-target pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. This compound isolated from Magnolia obovata enhances pentobarbital-induced sleeping time: Possible involvement of GABAA receptors/chloride channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Obovatol Concentration for Anti-Cancer Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Obovatol in anti-cancer studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro anti-cancer studies?
A1: Based on published data, a starting concentration range of 10 µM to 25 µM is recommended for initial experiments in various cancer cell lines, including prostate, colon, and non-small cell lung cancer.[1] For hepatocellular carcinoma, higher concentrations may be necessary, with IC50 values reported around 57-63 µM.[2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[3] A DMSO control should always be included in your experiments.
Q3: I am observing precipitation when I add this compound to my cell culture medium. What should I do?
A3: Precipitation of this compound in aqueous solutions can be a concern. Here are some troubleshooting steps:
-
Ensure Proper Dissolution of Stock: Make sure your this compound stock solution in DMSO is fully dissolved before diluting it in the culture medium. Gentle warming and vortexing can aid dissolution.
-
Lower Final DMSO Concentration: While a low final DMSO concentration is important to avoid cytotoxicity, too low a concentration might not be sufficient to keep this compound in solution. Ensure your final DMSO concentration is within the recommended non-toxic range (e.g., 0.1-0.5%).
-
Pre-warm Culture Medium: Adding the this compound stock to pre-warmed (37°C) culture medium can sometimes prevent precipitation.
-
Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help maintain solubility. However, be mindful of how serum might interfere with your experimental results.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment.
Q4: What are the known signaling pathways affected by this compound in cancer cells?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These include:
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation in cancer cells.[1]
-
JAK/STAT Pathway: this compound has been observed to inhibit the EGF-mediated JAK-STAT signaling pathway, which is often dysregulated in cancer and contributes to cell growth and aggressiveness.[4]
-
JAK/STAT3/PD-L1 Pathway: In hepatocellular carcinoma, this compound has been shown to downregulate the JAK/STAT3/PD-L1 pathway, suggesting a role in modulating the tumor microenvironment and immune escape.[2]
-
CHOP Activation: this compound can induce apoptosis in non-small cell lung cancer cells through the activation of C/EBP homologous protein (CHOP), a key mediator of endoplasmic reticulum stress-induced apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | - Inconsistent this compound concentration due to precipitation or degradation.- Variation in cell density or health.- Different passage numbers of cells. | - Prepare fresh this compound dilutions for each experiment.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Use cells within a consistent and low passage number range. |
| High background in Western blot analysis | - Non-specific antibody binding.- Insufficient blocking.- High antibody concentration. | - Use a high-quality primary antibody and optimize its dilution.- Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).- Perform a titration of your primary and secondary antibodies. |
| No or weak apoptotic effect observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound-induced apoptosis. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Consider using a combination treatment with other chemotherapeutic agents, as this compound has been shown to sensitize cancer cells to drugs like docetaxel.[5] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | 57.41[2] |
| Hep3B | Hepatocellular Carcinoma | 62.86[2] |
| LNCaP | Prostate Cancer | Effective in the 10-25 µM range[1] |
| PC-3 | Prostate Cancer | Effective in the 10-25 µM range[1] |
| SW620 | Colon Cancer | Effective in the 10-25 µM range[1] |
| HCT116 | Colon Cancer | Effective in the 10-25 µM range[1] |
| SCC9 | Tongue Squamous Cell Carcinoma | Cytotoxic effects observed[4] |
| A549 | Non-small Cell Lung Cancer | Apoptosis induced |
| H460 | Non-small Cell Lung Cancer | Apoptosis induced |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly and gently warm it at 37°C if necessary to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C and protect them from light.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) in fresh culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-cleaved caspase-3, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: A typical experimental workflow for screening the anti-cancer effects of this compound in vitro.
Caption: this compound inhibits the NF-κB and JAK/STAT signaling pathways in cancer cells.
References
- 1. Growth inhibitory effects of this compound through induction of apoptotic cell death in prostate and colon cancer by blocking of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation, invasion and immune escape of hepatocellular carcinoma cells through modulating the JAK/STST3/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound inhibits the growth and aggressiveness of tongue squamous cell carcinoma through regulation of the EGF‑mediated JAK‑STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances docetaxel-induced prostate and colon cancer cell death through inactivation of nuclear transcription factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Obovatol Stability: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Obovatol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for pure this compound?
For long-term storage, this compound should be kept at -20°C. Under these conditions, it is expected to be stable for at least four years.[1]
Q2: How should I store this compound if I am using it frequently?
For short-term use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Store the main stock at -20°C and the working aliquots at 2-8°C for a limited period. As this compound is a biphenolic compound with antioxidant properties, minimizing exposure to air and light is crucial.[2]
Q3: In what solvents can I dissolve and store this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][3] When preparing solutions for experiments, use high-purity, anhydrous solvents to minimize degradation. For storage in solution, DMSO is a common choice.[1] However, the long-term stability in solution may be less than in its pure, neat oil form.
Q4: What are the likely causes of this compound degradation?
As a phenolic compound, this compound is susceptible to degradation through oxidation.[2] Factors that can accelerate this process include:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidation.
-
Presence of Oxygen: Direct exposure to air can lead to oxidation of the phenol groups.
-
Incompatible Formulation Components: Certain excipients or impurities in solvents could potentially react with this compound.
Troubleshooting Guide
Problem: I suspect my this compound sample has degraded. What should I do?
Answer: First, review your storage conditions against the recommendations. If the sample has been stored improperly (e.g., at room temperature, exposed to light), degradation is more likely. You can follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected this compound degradation.
Problem: My this compound solution has changed color. Is it degraded?
Answer: A change in color, often to a yellowish or brownish hue, can be an indicator of oxidation for phenolic compounds. While this doesn't definitively quantify the extent of degradation, it warrants further investigation. It is recommended to perform an analytical check (e.g., HPLC) to assess the purity of the sample before proceeding with sensitive experiments.
Problem: How can I prevent the oxidation of this compound in solution?
Answer: To minimize oxidation in solution:
-
Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon before dissolving the this compound.
-
Store Under Inert Gas: Overlay the headspace of the vial with an inert gas before sealing.
-
Add Antioxidants: For formulated solutions, consider including a sacrificial antioxidant like methionine, although compatibility and interference with your assay must be verified.[4]
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.
-
Refrigerate or Freeze: Store solutions at low temperatures (-20°C for long-term).
Data on Phenolic Compound Stability
| Storage Condition | TPC Retention | Antioxidant Activity Retention (DPPH) |
| 5°C, Dark | >99% | 99.98% |
| 5°C, Light | >99% | ~96% |
| 25°C, Dark | ~97% | ~96% |
| 25°C, Light | ~93% | ~90% |
Data adapted from stability studies on Piper betle extracts.[5][6]
This data strongly suggests that low temperature and protection from light are the most effective measures for preserving the integrity of phenolic compounds like this compound.
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a basic workflow to assess the stability of an this compound sample under specific conditions (e.g., in a particular solvent or formulation).
Caption: Experimental workflow for a basic this compound stability study.
Methodology:
-
Sample Preparation (Time Zero):
-
Accurately prepare a stock solution of this compound at a known concentration in the desired solvent or formulation.
-
Immediately perform an analysis on this initial sample to establish the "Time Zero" purity and concentration. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method. Note the peak area and retention time of the this compound peak.
-
-
Storage Conditions:
-
Dispense the stock solution into multiple small-volume, airtight amber glass vials to create individual aliquots for each time point and condition.
-
If testing the effect of air, some vials can be sealed normally, while others can have the headspace flushed with nitrogen.
-
Place the sets of vials at the desired storage conditions (e.g., -20°C in dark, 4°C in dark, 25°C in dark, 25°C with light exposure).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
-
Allow the sample to return to room temperature.
-
Analyze the sample using the same HPLC method established at Time Zero.
-
-
Data Interpretation:
-
Compare the HPLC chromatogram of the stored sample to the Time Zero sample.
-
Calculate the remaining percentage of this compound by comparing its peak area to the initial peak area.
-
Look for the appearance of new peaks, which may indicate degradation products. A decrease in the main peak area without the appearance of new peaks could suggest precipitation or adsorption to the vial surface.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound and Obovatal, Novel Biphenyl Ether Lignans from the Leaves of Magnolia obovata THUNB. [jstage.jst.go.jp]
- 3. This compound | CAS:83864-78-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Obovatol in non-cancerous cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity of Obovatol in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A1: Generally, this compound exhibits selective cytotoxicity towards cancer cells. Multiple studies have reported minimal to no cytotoxic effects on various non-cancerous cell lines at concentrations that are cytotoxic to cancer cells. For instance, one study noted no cytotoxic activity in normal cells at concentrations up to 50 µM.[1] Another study found that this compound induced apoptosis in non-small cell lung cancer cells (A549 and H460) but not in the non-cancerous human bronchial epithelial cell line BEAS-2B.
Q2: At what concentration does this compound typically show effects on non-cancerous cells?
A2: The effects of this compound on non-cancerous cells are concentration-dependent and can range from cytostatic to protective. In rat vascular smooth muscle cells, this compound at 1-5 µM inhibited proliferation without inducing apoptosis, suggesting a cytostatic effect.[2] Similarly, in human fibroblasts, concentrations of 1-5 µM were not cytotoxic and even showed protective effects against UVB-induced damage by stimulating collagen synthesis.[3]
Q3: What are the known signaling pathways affected by this compound that might contribute to its cytotoxic effects?
A3: this compound has been shown to modulate several signaling pathways, which could contribute to cytotoxicity, particularly at higher concentrations or in sensitive cell types. These pathways include:
-
NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which is often associated with pro-survival signals.[1]
-
MAPK Pathway: It can also modulate the activity of mitogen-activated protein kinases (MAPKs) like JNK and ERK.[4][5]
-
JAK/STAT Pathway: this compound has been observed to inhibit the JAK/STAT signaling pathway.[6][7]
-
TGF-β Signaling: In human fibroblasts, this compound was found to stimulate TGF-β signaling, which is involved in extracellular matrix production.[3]
Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells
If you are observing significant cytotoxicity in your non-cancerous cell line upon treatment with this compound, consider the following troubleshooting steps:
Issue 1: Higher than Expected Cell Death
Possible Cause 1: this compound Concentration is Too High
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific non-cancerous cell line. It is crucial to establish a therapeutic window where this compound is effective on your target (cancer) cells while sparing the non-cancerous ones. Start with a lower concentration range (e.g., 0.1 µM to 50 µM).
Possible Cause 2: Prolonged Exposure Time
-
Solution: Conduct a time-course experiment. Continuous exposure may not be necessary. A pulsed-exposure, where the compound is washed out after a specific duration (e.g., 4, 8, 12, or 24 hours), can help identify the minimum time required for the desired effect, thereby reducing off-target cytotoxicity.
Possible Cause 3: Solvent Toxicity
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. It is recommended to keep the final solvent concentration below 0.5%. Always include a vehicle control (media with the same solvent concentration as your experimental wells) to differentiate between compound- and solvent-induced cytotoxicity.
Possible Cause 4: Cell Line Sensitivity
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. If your current non-cancerous cell line is particularly sensitive, consider using a more robust, commonly used non-cancerous cell line as a control, such as BEAS-2B or human fibroblasts, which have been reported to be less sensitive to this compound.
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Variable Cell Seeding Density and Confluency
-
Solution: Standardize your cell seeding protocol to ensure a consistent number of cells per well for every experiment. Treat cells at a consistent confluency level (typically 70-80%). Cells at very high or low confluency can have altered metabolic states and drug sensitivities.
Possible Cause 2: Reagent Variability
-
Solution: Use the same batch of this compound, cell culture media, and supplements for a set of related experiments to minimize variability. If you suspect the quality of your this compound, consider obtaining a new batch from a reputable supplier.
Possible Cause 3: Poor Compound Solubility
-
Solution: this compound, like many phenolic compounds, may have limited aqueous solubility. Precipitation of the compound in the culture medium can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved in your stock solution and is not precipitating when diluted into the aqueous culture medium. You can visually inspect the wells for precipitates after adding the compound.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 57.41 | [6] |
| Hep3B | Hepatocellular Carcinoma | 62.86 | [6] |
| LNCaP | Prostate Cancer | ~10-15 | [1] |
| PC-3 | Prostate Cancer | ~15-20 | [1] |
| SW620 | Colon Cancer | ~15-20 | [1] |
| HCT116 | Colon Cancer | ~10-15 | [1] |
| A549 | Non-small Cell Lung Cancer | Not specified, but cytotoxic | |
| H460 | Non-small Cell Lung Cancer | Not specified, but cytotoxic | |
| SCC9 | Tongue Squamous Cell Carcinoma | Not specified, but cytotoxic | [7] |
Table 2: Observed Effects of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Concentration (µM) | Observed Effect | Reference |
| "Normal cells" (unspecified) | Not specified | Up to 50 | No cytotoxic activity | [1] |
| BEAS-2B | Human Bronchial Epithelial | Not specified | Not cytotoxic | |
| Rat Vascular Smooth Muscle Cells | Smooth Muscle | 1 - 5 | Inhibition of proliferation, no cytotoxicity or apoptosis | [2] |
| Human Fibroblasts | Fibroblast | 1 - 5 | Increased collagen synthesis, no cytotoxicity | [3] |
| Rat Embryonic Neuronal Cells | Neuronal | 1 - 2 | Enhanced neurite outgrowth | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a high-concentration stock in DMSO. Create a serial dilution to obtain a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells, resulting in a final 1X concentration. Include wells for a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Pulsed-Exposure Experiment to Reduce Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the IC50 determination protocol.
-
Pulsed Exposure:
-
For a 4-hour pulse, after 4 hours of incubation with this compound, gently aspirate the medium.
-
Wash the cells twice with 100 µL of pre-warmed sterile PBS.
-
Add 100 µL of fresh, pre-warmed complete medium to the wells.
-
-
Continuous Exposure Control: Include wells that are continuously exposed to this compound for the entire duration of the experiment.
-
Endpoint Analysis: Incubate all plates until the final time point (e.g., 48 or 72 hours from the initial treatment). Then, proceed with a viability assay such as MTT or LDH release assay.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.
Caption: this compound's inhibitory effects on key signaling pathways.
References
- 1. Growth inhibitory effects of this compound through induction of apoptotic cell death in prostate and colon cancer by blocking of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increase of collagen synthesis by this compound through stimulation of the TGF-beta signaling and inhibition of matrix metalloproteinase in UVB-irradiated human fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotrophic activity of this compound on the cultured embryonic rat neuronal cells by increase of neurotrophin release through activation of ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation, invasion and immune escape of hepatocellular carcinoma cells through modulating the JAK/STST3/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth and aggressiveness of tongue squamous cell carcinoma through regulation of the EGF‑mediated JAK‑STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of Obovatol Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of Obovatol to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier (BBB) important?
A1: this compound is a biphenolic compound isolated from Magnolia obovata. It has demonstrated neuroprotective, anti-inflammatory, and anxiolytic-like effects in preclinical studies.[1][2] These properties make it a promising candidate for treating various neurological disorders. However, like many potentially therapeutic compounds, its efficacy is limited by the blood-brain barrier (BBB), a highly selective barrier that protects the brain from harmful substances. Optimizing the delivery of this compound across the BBB is crucial to achieving therapeutic concentrations in the CNS.
Q2: What are the main challenges in delivering this compound across the BBB?
A2: The primary challenges for delivering this compound, a phenolic compound, across the BBB include:
-
Low Passive Permeability: The physicochemical properties of phenolic compounds, such as polarity, can limit their ability to passively diffuse across the lipid-rich membranes of the BBB.
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain, thereby reducing the intracellular concentration of the drug.
-
Metabolism: this compound may be subject to metabolism by enzymes present in the endothelial cells of the BBB, reducing the amount of active compound that reaches the brain parenchyma.
Q3: What are the common in vitro models used to assess this compound's BBB permeability?
A3: Several in vitro models can be used to evaluate the BBB permeability of this compound. The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive diffusion across the BBB.[3][4]
-
Cell-Based Transwell Models: These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.[5][6][7][8] These can range from simple monocultures to more complex co-culture models that include other cell types of the neurovascular unit, such as astrocytes and pericytes, providing a more physiologically relevant environment.[6][9]
Q4: Are there any in vivo methods to quantify this compound's brain penetration?
A4: Yes, in vivo methods are essential for confirming the brain penetration of this compound. Common techniques include:
-
Brain-to-Plasma Concentration Ratio (Kp): This method involves administering this compound to an animal model and then measuring its concentration in both the brain tissue and the plasma at a specific time point. The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a more accurate measure of BBB transport as it accounts for protein binding in both compartments.[10][11][12][13]
-
In Vivo Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid, providing a dynamic profile of brain penetration.[14]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound in In Vitro BBB Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low passive diffusion due to physicochemical properties. | Modify the formulation of this compound to enhance its lipophilicity. This can include using solubility enhancers or developing a prodrug. | Increased Papp value in the PAMPA-BBB assay. |
| Active efflux by transporters like P-glycoprotein (P-gp). | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, quinidine) in your Transwell assay. | An increase in the apical-to-basolateral (A-B) transport and a decrease in the basolateral-to-apical (B-A) transport, resulting in a lower efflux ratio. |
| Metabolism by enzymes in the endothelial cells. | Use an in vitro model with lower metabolic activity or co-administer with metabolic inhibitors to assess the impact of metabolism on permeability. | Increased Papp value, indicating that metabolism was a limiting factor. |
| Poor integrity of the in vitro BBB model. | Verify the integrity of your cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or FITC-dextran).[15] Ensure TEER values are stable and within the expected range for your cell type. | A high and stable TEER value and low permeability of the paracellular marker confirm a tight barrier. |
Issue 2: Low Brain Penetration (Kp,uu,brain) of this compound in In Vivo Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid systemic clearance of this compound. | Characterize the pharmacokinetic profile of this compound to determine its half-life in plasma. If clearance is rapid, consider formulation strategies to prolong circulation time. | A longer plasma half-life, allowing more time for the compound to cross the BBB. |
| High plasma protein binding. | Measure the fraction of unbound this compound in plasma. High protein binding can limit the free drug available to cross the BBB. | A higher fraction of unbound drug in plasma is desirable for better brain penetration. |
| Active efflux at the BBB. | Conduct in vivo studies with co-administration of a P-gp inhibitor. | An increased Kp,uu,brain value in the presence of the inhibitor would confirm the role of active efflux. |
| Inefficient transport mechanism. | Explore nanoparticle-based delivery systems (e.g., liposomes, PLGA nanoparticles) to enhance transport across the BBB. These can be surface-modified with ligands to target specific receptors on brain endothelial cells. | Increased brain concentrations of this compound compared to the free drug. |
Quantitative Data Summary
Table 1: Representative Apparent Permeability (Papp) of Phenolic Compounds in In Vitro BBB Models
| Compound | In Vitro Model | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Reference |
| Phenol Red | Co-culture model | 2.8 - 3.8 | Not Reported | [10] |
| Sodium Fluorescein | Co-culture model (BCEC and astrocytes) | 1.6 - 17.6 | Not Reported | [15] |
| FITC-dextran (4 kDa) | Co-culture model (BCEC and astrocytes) | 0.3 - 7.3 | Not Reported | [15] |
Table 2: In Vivo Brain Penetration of Selected Compounds
| Compound | Animal Model | Kp,uu,brain | Classification | Reference |
| Diazepam | Rat | ~1.0 | High Penetration | [12] |
| Oxycodone | Rat | ~2.0 | High Penetration | [12] |
| Digoxin | Rat | < 0.1 | Low Penetration (P-gp substrate) | [12] |
| Paliperidone | Rat | < 0.1 | Low Penetration (P-gp substrate) | [12] |
| Levofloxacin | Rat | < 1.0 | Moderate Penetration | [12] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol outlines the general procedure for assessing the permeability of this compound using a co-culture Transwell model.
Experimental Workflow:
Caption: Workflow for assessing this compound permeability using a Transwell BBB model.
Methodology:
-
Cell Culture:
-
Coat the basolateral side of a Transwell insert (e.g., 0.4 µm pore size) with an appropriate extracellular matrix protein (e.g., collagen).[9]
-
Seed astrocytes on the coated basolateral side and culture until confluent.[9]
-
Seed brain endothelial cells (e.g., primary human brain microvascular endothelial cells or hCMEC/D3 cell line) on the apical side of the insert.[7][9]
-
Co-culture the cells for several days to allow for the formation of a tight monolayer.[9]
-
-
Barrier Integrity Assessment:
-
Before the permeability assay, measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter to confirm the integrity of the endothelial monolayer.[8]
-
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow or FITC-dextran to further validate barrier tightness.[7]
-
-
Permeability Assay:
-
Replace the culture medium in both the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[5]
-
Add the this compound solution (at a known concentration) to the apical (donor) chamber.[5]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.[5]
-
To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical).
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation[16]: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the compound across the monolayer (µg/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber (µg/mL)
-
-
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method for encapsulating the hydrophobic drug this compound into PLGA nanoparticles.[17]
Experimental Workflow:
Caption: Workflow for the formulation of this compound-loaded PLGA nanoparticles.
Methodology:
-
Preparation of the Organic Phase: Dissolve a specific amount of PLGA and this compound in a suitable water-miscible organic solvent like acetone or dichloromethane.[17]
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the nanoparticles.[17]
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously to form a primary emulsion.[18] Further reduce the droplet size by sonication or high-speed homogenization.[18]
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure. This causes the PLGA to precipitate and form solid nanoparticles encapsulating this compound.[18]
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.[18]
-
Characterization: Characterize the nanoparticles for their size, zeta potential, morphology, and encapsulation efficiency.
Protocol 3: Formulation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing liposomes containing this compound.[19][20]
Experimental Workflow:
References
- 1. This compound isolated from Magnolia obovata enhances pentobarbital-induced sleeping time: Possible involvement of GABAA receptors/chloride channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development. - OAK Open Access Archive [oak.novartis.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
- 17. static.igem.org [static.igem.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating the Synthesis of Obovatol: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the large-scale synthesis of Obovatol, a bioactive neolignan with significant therapeutic potential, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the large-scale synthesis of this compound?
A1: Eugenol is a commonly used and commercially available starting material for a concise total synthesis of this compound.[1][2][3] Another approach utilizes 3-bromocatechol as a key precursor.[4]
Q2: What are the key reactions in the synthesis of this compound from eugenol?
A2: A prominent synthetic route from eugenol involves a four-step process:
-
Protection of the phenolic hydroxyl group.
-
Chemoselective ortho-bromination of the protected eugenol.
-
A copper-catalyzed Ullmann coupling to form the diaryl ether linkage.[1][2]
-
Deprotection to yield this compound.
Q3: What is a typical overall yield for the synthesis of this compound?
A3: A concise synthesis from eugenol has been reported to achieve an overall yield of 40% over four linear steps.[1][2]
Q4: What are the primary challenges in the large-scale synthesis of this compound?
A4: The main challenges include:
-
Chemoselectivity: Achieving selective ortho-bromination without side reactions on the allyl group.[1][2]
-
Ullmann Coupling Efficiency: Optimizing the copper-catalyzed diaryl ether formation, which can be sensitive to catalyst, ligand, and reaction conditions.
-
Purification: Separating this compound from starting materials, mono-allylated precursors, and homocoupled byproducts, which can be difficult, especially at a larger scale.
-
Byproduct Formation: Minimizing the formation of undesired side products during the key coupling and rearrangement steps.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in ortho-bromination step | Incomplete reaction or formation of multiple brominated species. | - Ensure precise temperature control during bromination. - Use a selective brominating agent like N-Bromosuccinimide (NBS). - Carefully monitor the reaction progress using TLC or HPLC to avoid over-bromination. |
| Inefficient Ullmann Coupling | - Inactive catalyst. - Inappropriate ligand or solvent. - Presence of impurities in the starting materials. | - Use a highly active copper catalyst and consider a suitable ligand to facilitate the coupling. - Ensure all reactants and the solvent are dry and free of impurities. - Screen different solvents and bases to optimize the reaction conditions. |
| Formation of significant byproducts | - Side reactions such as homocoupling of the aryl halides. - Claisen/Cope rearrangement issues in alternative synthetic routes.[4][5] | - Adjust the stoichiometry of the reactants to favor the desired cross-coupling. - Optimize the reaction temperature and time to minimize side reactions. - For rearrangement reactions, carefully control the thermal conditions. |
| Difficulty in purifying the final product | Co-elution of this compound with structurally similar impurities or byproducts. | - Employ a multi-step purification strategy, such as a combination of column chromatography with different solvent systems and recrystallization. - Consider using preparative HPLC for high-purity requirements, although this may be less feasible for very large scales. |
Experimental Protocols
Key Experiment: Copper-Catalyzed Ullmann Coupling for Diaryl Ether Formation
This protocol is a representative procedure for the key diaryl ether formation step in this compound synthesis.
Materials:
-
Ortho-brominated eugenol derivative
-
4-allylphenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline or a phenanthroline derivative)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ortho-brominated eugenol derivative, 4-allylphenol, CuI, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the optimized temperature (typically between 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Visualizing the Workflow
Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound from Eugenol.
Troubleshooting Logic for Low Coupling Yield
Caption: A troubleshooting decision tree for a low-yielding Ullmann coupling reaction.
References
- 1. Concise synthesis of this compound: Chemoselective ortho-bromination of phenol and survey of Cu-catalyzed diaryl ether couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound and related neolignan analogues as α-glucosidase and α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Obovatol in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Obovatol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a biphenolic compound isolated from Magnolia obovata that exhibits various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its primary mechanism of action involves the modulation of several key signaling pathways. Notably, this compound has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3.[1] It also affects Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and ERK.[2] By inhibiting these pathways, this compound can suppress the expression of pro-inflammatory and pro-proliferative genes.
Q2: What are the known off-target effects of this compound?
While this compound shows promise in targeting specific pathways, it's important to be aware of potential off-target effects. At higher concentrations, this compound can exhibit cytotoxicity in non-cancerous cells.[3] For instance, while it shows selectivity for some cancer cell lines, it can also affect normal cells like vascular smooth muscle cells and neuronal cells.[4][5] Additionally, its broad-spectrum activity against multiple signaling pathways could be considered an off-target effect if the research goal is to study a single, specific pathway. It has also been shown to interact with GABA-A receptors, which may be an unwanted activity in studies focused on its anti-cancer properties.[6]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to determine the optimal concentration and incubation time of this compound for your specific cell line and assay. This will help you use the lowest effective concentration that elicits the desired on-target effect with minimal off-target toxicity.
-
Use of Appropriate Controls: Always include both positive and negative controls in your experiments. A positive control for the expected phenotype will help validate the assay, while a negative control (vehicle-treated cells) will establish the baseline.
-
Cell Line Selection: Choose cell lines that are well-characterized and relevant to your research question. If possible, compare the effects of this compound on your target cancer cell line with a relevant normal (non-cancerous) cell line to assess its selectivity.[3]
-
Phenotypic vs. Target-Based Assays: Be aware of the limitations of purely phenotypic assays. If you observe a desired outcome (e.g., cell death), it's essential to perform target-based assays (e.g., Western blotting for pathway-specific proteins) to confirm that the effect is mediated through your intended target.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in control (non-cancerous) cell lines.
-
Question: I'm seeing significant cell death in my normal cell line control, which is masking the selective effect on cancer cells. What could be the cause?
-
Answer: This is a common issue and likely due to an excessively high concentration of this compound. While this compound can show selectivity, this is often concentration-dependent.
-
Solution 1: Titrate the concentration. Perform a dose-response curve on both your cancer and normal cell lines to determine the therapeutic window. Start with a lower concentration range (e.g., 1-10 µM) and gradually increase it.[2][4]
-
Solution 2: Reduce incubation time. A shorter incubation period may be sufficient to observe the on-target effects in cancer cells without causing significant toxicity in normal cells.
-
Solution 3: Check the health of your cells. Ensure that your normal cell line is healthy and not stressed before treatment, as this can make them more susceptible to drug-induced toxicity.
-
Problem 2: Inconsistent or irreproducible results between experiments.
-
Question: My results with this compound vary significantly from one experiment to the next. What could be the reason for this?
-
Answer: Inconsistent results can stem from several factors related to experimental setup and execution.
-
Solution 1: Standardize cell culture conditions. Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments.
-
Solution 2: Prepare fresh this compound solutions. this compound, like many small molecules, can degrade over time, especially when in solution. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Solution 3: Verify the accuracy of your assays. Ensure that your assay protocols are followed precisely and that all reagents are within their expiration dates. For assays like the MTT, ensure that the formazan crystals are fully dissolved before reading the plate.
-
Problem 3: No significant effect of this compound is observed on the target pathway.
-
Question: I'm not seeing the expected inhibition of my target signaling pathway (e.g., NF-κB) even at concentrations that are causing cell death. Why might this be?
-
Answer: This suggests that the observed cytotoxicity might be due to off-target effects rather than the intended mechanism.
-
Solution 1: Optimize treatment time. The inhibition of a specific signaling pathway can be transient. Perform a time-course experiment to identify the optimal time point to observe the effect on your target.
-
Solution 2: Use a more sensitive assay. Your current method for detecting pathway inhibition may not be sensitive enough. Consider alternative or complementary assays (e.g., a reporter assay for NF-κB activity in addition to Western blotting for p65 translocation).
-
Solution 3: Re-evaluate the mechanism in your cell line. The predominant mechanism of this compound's action can vary between different cell types. It's possible that in your specific cell line, another pathway is more sensitive to this compound.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LNCaP | Human Prostate Cancer | ~20 | [3] |
| PC-3 | Human Prostate Cancer | ~25 | [3] |
| SW620 | Human Colon Cancer | ~15 | [3] |
| HCT116 | Human Colon Cancer | ~18 | [3] |
| A549 | Human Lung Cancer | Not specified, cytotoxic | [7] |
| H460 | Human Lung Cancer | Not specified, cytotoxic | [7] |
| SCC9 | Tongue Squamous Cell Carcinoma | Not specified, cytotoxic | [8] |
| MM6 | Human Acute Myeloid Leukemia | ~60 | [9] |
| RAW 264.7 | Murine Macrophage | 0.91 (for NO production) | [2] |
| Vascular Smooth Muscle Cells (Rat) | Normal | 1-5 (inhibition of proliferation) | [4] |
| Primary Neuronal Cells (Mouse) | Normal | 20-50 (increased Cl- influx) | [5] |
| BEAS-2B | Normal Human Bronchial Epithelial | Not cytotoxic | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Suggested starting concentrations: 1, 5, 10, 25, 50, 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).[9]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
Signaling Pathways
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's interference with the JAK/STAT signaling cascade.
Experimental Workflow
Caption: Workflow for minimizing and assessing off-target effects.
References
- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory effects of this compound through induction of apoptotic cell death in prostate and colon cancer by blocking of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic-like effects of this compound isolated from Magnolia obovata: involvement of GABA/benzodiazepine receptors complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Non-small Cell Lung Cancer Cells via C/EBP Homologous Protein Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the growth and aggressiveness of tongue squamous cell carcinoma through regulation of the EGF‑mediated JAK‑STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Comparative Analysis of Obovatol and Honokiol in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of two promising natural compounds, Obovatol and Honokiol. Derived from the bark of Magnolia species, both lignans have demonstrated significant potential in preclinical studies for mitigating neuronal damage in various models of neurodegenerative diseases and injury. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the intricate signaling pathways through which these compounds exert their protective effects.
Data Presentation: A Quantitative Overview
The following tables summarize the quantitative data on the neuroprotective effects of this compound and Honokiol from various experimental models. It is important to note that direct comparative studies are limited, and the data presented here are from separate investigations.
Table 1: Neuroprotective Efficacy of this compound
| Parameter | Cell/Animal Model | Experimental Condition | Result | Reference |
| IC50 for NO Inhibition | BV-2 microglia | Lipopolysaccharide (LPS)-induced | 10 µM | [1][2] |
| Neuronal Viability | Primary neuron/microglia co-culture | LPS-induced microglial activation | Increased neuronal viability | [1] |
| Memory Impairment | Mice | LPS-induced | Attenuated memory deficit (0.2, 0.5, 1.0 mg/kg/day, p.o.) | [3] |
| Aβ₁₋₄₂ Formation | Mice | LPS-induced | Prevented increase in cortex and hippocampus | [3] |
Table 2: Neuroprotective Efficacy of Honokiol
| Parameter | Cell/Animal Model | Experimental Condition | Result | Reference |
| Infarct Volume Reduction | Rats | Focal Cerebral Ischemia-Reperfusion | 20-70% reduction (0.01-1.0 µg/kg, i.v.) | [4][5] |
| Infarct Volume Reduction | Mice | Middle Cerebral Artery Occlusion | Significant reduction (10 µg/kg, i.p.) | [6] |
| Antioxidant Activity (DPPH assay) | iPSC-derived neurons | IC50: 75.66 µg/mL | [7] | |
| Glioma Cell Viability | U251 and U-87 MG cells | IC50 (24h): 54 µM and 62.5 µM, respectively | [8] | |
| Cognitive Improvement | APPswe/PS1dE9 transgenic mice | Amyloid-β induced | Improved spatial memory (20 mg/kg/day, i.p. for 6 weeks) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
This compound: Microglia-Neuron Co-culture for Neurotoxicity Assay[1]
-
Cell Culture:
-
HAPI rat microglia cells and B35-EGFP rat neuroblastoma cells are cultured in appropriate media.
-
Primary microglia and cortical neurons are isolated from rat embryos.
-
-
Treatment:
-
Microglia (HAPI or primary) are pretreated with this compound (e.g., 10 µM) for 30 minutes.
-
The culture medium is replaced, and lipopolysaccharide (LPS; 100 ng/mL) is added to activate the microglia.
-
B35-EGFP neuroblastoma cells or CMFDA-labeled primary neurons are then added to the microglia cultures.
-
-
Co-incubation:
-
For HAPI-B35 co-cultures, cells are incubated for 24 hours.
-
For primary cell co-cultures, the incubation is extended to 72 hours, with the medium containing LPS being replaced every 24 hours.
-
-
Assessment of Neuronal Viability:
-
The number of viable B35-EGFP neuroblastoma cells or CMFDA-positive neurons is counted under a fluorescence microscope in randomly chosen fields.
-
Honokiol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice[6]
-
Animal Model:
-
Adult male ICR mice are used.
-
-
Surgical Procedure:
-
Anesthesia is induced.
-
The middle cerebral artery is occluded for 45 minutes to induce focal cerebral ischemia.
-
-
Drug Administration:
-
Honokiol (10 µg/kg in 0.2 ml of saline) or a vehicle control is administered intraperitoneally (i.p.) at two time points: 15 minutes before the induction of ischemia and 60 minutes after the start of reperfusion.
-
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.
-
Biochemical Analyses: Synaptosomes are isolated from brain tissue to measure reactive oxygen species (ROS) production, mitochondrial membrane potential, and Na+, K+-ATPase activity.
-
Western Blot Analysis for ERK Activation[10][11][12][13][14]
-
Cell Lysis:
-
Treated and control cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and Honokiol are mediated by complex signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Concluding Remarks
Both this compound and Honokiol demonstrate significant neuroprotective properties through multiple mechanisms, primarily centered on anti-inflammatory and antioxidant activities. This compound has been shown to be a potent inhibitor of microglial activation, directly targeting key inflammatory signaling pathways such as NF-κB.[1][3] Honokiol exhibits a broader spectrum of neuroprotective effects in various models of neuronal injury, including stroke and Alzheimer's disease models, by inhibiting excitotoxicity, neuroinflammation, and oxidative stress.[4][9][10]
While the available data strongly support the therapeutic potential of both compounds, a direct, head-to-head comparison of their efficacy under identical experimental conditions is currently lacking in the scientific literature. Such studies would be invaluable for determining which compound may be more suitable for specific neurodegenerative conditions. Future research should also focus on the pharmacokinetic and pharmacodynamic profiles of these compounds to better translate these promising preclinical findings into clinical applications.
References
- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]
- 3. This compound attenuates LPS-induced memory impairments in mice via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Honokiol protects rat brain from focal cerebral ischemia-reperfusion injury by inhibiting neutrophil infiltration and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Honokiol ameliorates cerebral infarction from ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Honokiol, a neuroprotectant against mouse cerebral ischaemia, mediated by preserving Na+, K+-ATPase activity and mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Honokiol on culture time and survival of Alzheimer’s disease iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Honokiol Eliminates Glioma/Glioblastoma Stem Cell-Like Cells via JAK-STAT3 Signaling and Inhibits Tumor Progression by Targeting Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Honokiol Ameliorates Amyloidosis and Neuroinflammation and Improves Cognitive Impairment in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropharmacological potential of honokiol and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
Obovatol's Therapeutic Potential: A Preclinical Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of obovatol in preclinical models of Alzheimer's disease and various cancers. The performance of this compound is compared with its structurally related lignans, magnolol and honokiol, also derived from Magnolia species. This analysis is supported by experimental data from multiple studies, with a focus on quantitative comparisons, detailed methodologies, and elucidation of the underlying molecular mechanisms.
Executive Summary
This compound, a biphenolic compound isolated from Magnolia obovata, has demonstrated significant therapeutic potential in a range of preclinical studies. In models of Alzheimer's disease, this compound has been shown to improve cognitive function by mitigating neuroinflammation and amyloid-beta (Aβ) pathology. In various cancer models, including prostate, colon, and hepatocellular carcinoma, this compound exhibits anti-tumor activity by inhibiting cell proliferation, inducing apoptosis, and suppressing invasion. Its primary mechanisms of action involve the inhibition of key inflammatory and oncogenic signaling pathways, notably NF-κB and JAK/STAT3. This guide presents a comparative overview of this compound's efficacy against that of magnolol and honokiol, providing a valuable resource for researchers in the field of drug discovery and development.
Alzheimer's Disease and Neuroinflammation
This compound has been investigated in several preclinical models of Alzheimer's disease, where it has shown promise in ameliorating key pathological features of the disease.
Comparison of Therapeutic Efficacy in Alzheimer's Disease Models
| Compound | Model | Key Findings | Reference |
| This compound | Aβ(1-42) infusion (mice) | Attenuated memory impairments in Morris water maze and passive avoidance tasks. | [1] |
| This compound | Tg2576 (APP mutant) mice | Long-term treatment (1 mg/kg/day for 3 months) significantly improved cognitive function. Suppressed astroglial activation, BACE1 expression, and NF-κB activity. | [1] |
| This compound | LPS-induced neuroinflammation (mice) | Dose-dependently attenuated LPS-induced memory deficits. Prevented increases in Aβ(1-42) formation and β- and γ-secretase activities. | |
| Magnolol | Streptozotocin-induced AD (mice) | Attenuated locomotor impairment, cognitive deficits, and neuroinflammation. | |
| Magnolol | Aβ(1-42)-induced AD (mice) | Mitigated cognitive impairment, reduced Aβ plaque deposition, and inhibited neuroinflammation. | |
| Magnolol & Honokiol | SAMP8 mice (senescence-accelerated) | Prevented age-related learning and memory impairment and cholinergic deficits. |
Experimental Protocols
Aβ(1-42)-Induced Alzheimer's Disease Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Disease: Intracerebroventricular (i.c.v.) injection of Aβ(1-42) (2.0 μ g/mouse ).
-
Treatment: this compound administered orally (p.o.) at varying doses.
-
Behavioral Assessment: Morris water maze and passive avoidance tasks to evaluate learning and memory.
-
Biochemical Analysis: Western blot and immunohistochemistry to measure markers of neuroinflammation (e.g., GFAP for astroglial activation), Aβ deposition, and signaling pathway components (e.g., NF-κB).
LPS-Induced Neuroinflammation Model
-
Animal Model: Male ICR mice.
-
Induction of Neuroinflammation: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (0.25 mg/kg).
-
Treatment: this compound (0.2, 0.5, and 1.0 mg/kg/day, p.o.) administered for 21 days prior to LPS injection.
-
Behavioral Assessment: Morris water maze and passive avoidance tasks.
-
Biochemical Analysis: Western blot and immunostaining for markers of neuroinflammation and amyloidogenesis in the cortex and hippocampus. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA binding activity.
Signaling Pathways in Neuroprotection
This compound's neuroprotective effects are largely attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: this compound inhibits neuroinflammation by blocking the NF-κB signaling pathway.
Cancer
This compound has demonstrated anti-cancer properties in various preclinical models, including prostate, colon, and hepatocellular carcinoma. Its efficacy is often compared to the related compounds magnolol and honokiol.
Comparison of In Vitro Cytotoxicity
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | Huh7 (Hepatocellular Carcinoma) | 57.41 | |
| This compound | Hep3B (Hepatocellular Carcinoma) | 62.86 | |
| This compound | LNCaP (Prostate Cancer) | ~15-20 | |
| This compound | PC-3 (Prostate Cancer) | ~15-20 | |
| This compound | SW620 (Colon Cancer) | ~15-20 | |
| This compound | HCT116 (Colon Cancer) | ~15-20 | |
| Honokiol | RKO (Colorectal Carcinoma) | 10.33 µg/mL | |
| Honokiol | SW480 (Colorectal Carcinoma) | 12.98 µg/mL | |
| Honokiol | LS180 (Colorectal Carcinoma) | 11.16 µg/mL |
Comparison of In Vivo Anti-Tumor Efficacy
| Compound | Xenograft Model | Key Findings | Reference |
| This compound | Hepatocellular Carcinoma (Huh7) | Reduced tumor volume and weight. | |
| Honokiol | Various models | Significant inhibition of tumor growth. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Lines: Various cancer cell lines (e.g., Huh7, Hep3B).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (this compound, magnolol, or honokiol) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., Huh7) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. Analyze tumor tissue for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining) and for the expression of signaling pathway components.
Signaling Pathways in Cancer
This compound's anti-cancer effects are mediated through the inhibition of multiple signaling pathways, including the JAK/STAT3 pathway, which is crucial for tumor cell proliferation, survival, and invasion.
References
A Comparative Analysis of the Anti-inflammatory Effects of Obovatol and Other Magnolia Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of obovatol, magnolol, and honokiol, three bioactive lignans derived from Magnolia species. The information presented is collated from various experimental studies to aid in research and development efforts.
Introduction
This compound, magnolol, and honokiol are structurally related neolignans that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds are known to modulate key signaling pathways implicated in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This guide summarizes their comparative efficacy in inhibiting pro-inflammatory mediators and outlines the experimental protocols used to generate the supporting data.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound, magnolol, and honokiol on various inflammatory markers. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Cell Line | Stimulant | Reference |
| This compound | 0.91 | RAW 264.7 | LPS | [4] |
| Magnolol | Not explicitly stated, but showed dose-dependent inhibition | RAW 264.7 | LPS | [3] |
| Honokiol | Not explicitly stated, but showed dose-dependent inhibition | RAW 264.7 | LPS | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes
| Compound | Target | Effect | Concentration/IC50 | Cell Line/Model | Reference |
| This compound | iNOS, COX-2 | Inhibition of expression | 1-5 µM | RAW 264.7 | [4] |
| Magnolol | TNF-α, IL-6, IL-1β | Dose-dependent inhibition of expression | Not specified | RAW 264.7 | [3] |
| COX-2 | 45.8% inhibition | 15 µM | THP-1 | [5] | |
| Honokiol | TNF-α, IL-6 | Dose-dependent decrease | Not specified | Mouse B cell lines | [6] |
| COX-2 | 66.3% inhibition | 15 µM | THP-1 | [5] |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
This compound, magnolol, and honokiol exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Upon stimulation by agents like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate transcription of target genes.
All three lignans have been shown to interfere with this pathway. For instance, this compound suppresses the translocation of NF-κB's p50 and p65 subunits to the nucleus.[4] Similarly, magnolol and honokiol inhibit NF-κB activation, operating downstream of MEKK-1.[5]
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to inhibit the JNK and ERK signaling pathways.[4] Magnolol also demonstrates inhibitory effects on the phosphorylation of p38, ERK, and JNK.[3] Honokiol has been reported to inhibit the phosphorylation of ERK1/2, JNK1/2, and p38 in LPS-stimulated macrophages.
Experimental Protocols
The following sections detail the general methodologies employed in the cited studies to assess the anti-inflammatory effects of Magnolia lignans.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7][8]
-
Treatment: Cells are pre-treated with various concentrations of this compound, magnolol, or honokiol for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 µg/mL.[7][9]
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatants after treatment and stimulation.
-
Mix an equal volume of supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2)
-
Principle: The concentration of cytokines and PGE2 in cell culture supernatants is determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
General ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target molecule (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of the target molecule from the standard curve.[10][11][12]
-
Conclusion
This compound, magnolol, and honokiol all demonstrate significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. Based on the available data for nitric oxide inhibition in RAW 264.7 cells, this compound (IC50: 0.91 µM) appears to be a potent inhibitor. While direct comparative IC50 values for magnolol and honokiol are not consistently reported under the same conditions, studies indicate their strong, dose-dependent inhibitory effects on a range of inflammatory markers, including TNF-α, IL-6, and COX-2. The primary mechanism of action for all three compounds involves the suppression of the NF-κB and MAPK signaling pathways. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively rank their anti-inflammatory potency. This guide provides a foundational comparison to inform future research and drug development endeavors in the field of inflammation.
References
- 1. arborassays.com [arborassays.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cloud-clone.com [cloud-clone.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Anti-Cancer Properties of Obovatol and Magnolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obovatol and Magnolol, two biphenolic neolignans isolated from the bark of Magnolia species, have garnered significant attention in oncological research for their potential as anti-cancer agents. Both compounds exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-tumor effects. This guide provides a comprehensive comparative analysis of the anti-cancer properties of this compound and Magnolol, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these promising natural products.
In Vitro Cytotoxicity: A Comparative Overview
The cytotoxic effects of this compound and Magnolol have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | Prostate Cancer | LNCaP | 10 - 25[1] | Not Specified |
| Prostate Cancer | PC-3 | 10 - 25[1] | Not Specified | |
| Colon Cancer | SW620 | 10 - 25[1] | Not Specified | |
| Colon Cancer | HCT116 | 10 - 25[1] | Not Specified | |
| Hepatocellular Carcinoma | Huh7 | 57.41[2] | Not Specified | |
| Hepatocellular Carcinoma | Hep3B | 62.86[2] | Not Specified | |
| Magnolol | Gallbladder Cancer | GBC-SD | 20.5 ± 6.8 | 48 |
| Gallbladder Cancer | SGC-996 | 14.9 ± 5.3 | 48 | |
| Pancreatic Cancer | PANC-1 | 140.5, 117.3, 96.4 | 24, 48, 72[3] | |
| Pancreatic Cancer | AsPC-1 | 160.0, 104.2, 75.4 | 24, 48, 72[3] | |
| Various Cancers | Majority of cell types | 20 - 100[4] | 24[4] | |
| Oral Squamous Cell Carcinoma | Cancer stem cells | 2.4[4] | Not Specified |
In Vivo Anti-Tumor Efficacy
Both this compound and Magnolol have demonstrated significant anti-tumor activity in preclinical animal models. The following table summarizes key findings from in vivo studies.
| Compound | Cancer Model | Administration | Dosage | Key Findings |
| This compound | Human colorectal carcinoma SW620 xenograft in nude mice | Oral | 5 mg/kg/day for 20 days | 50% decrease in tumor volume and 44.6% decrease in tumor weight.[5] |
| Magnolol | Oral squamous cell carcinoma (OSCC) orthotopic MOC1 model | Not Specified | 40 mg/kg and 60 mg/kg | Significantly reduced tumor volume and weight (up to 70% reduction at high doses).[6] |
| Bladder, Colon, Gallbladder Cancer | Not Specified | 5 mg/kg | Sufficient to restrict tumor growth.[4] |
Mechanisms of Action: A Head-to-Head Comparison
This compound and Magnolol exert their anti-cancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
Signaling Pathways
This compound has been shown to primarily target the NF-κB and JAK/STAT3 signaling pathways. By inhibiting NF-κB, this compound downregulates the expression of anti-apoptotic proteins and cell proliferation markers.[1] Furthermore, it attenuates the JAK/STAT3/PD-L1 pathway, thereby reducing cancer cell growth, invasion, and immune escape.[2]
Magnolol modulates a broader range of signaling pathways, including PI3K/Akt/mTOR , MAPK , and NF-κB .[4] The inhibition of these pathways disrupts cancer cell proliferation, survival, and angiogenesis.
Comparative signaling pathways of this compound and Magnolol.
Induction of Apoptosis
Both compounds are potent inducers of apoptosis. This compound increases the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1] Magnolol also induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.[6]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, contributing to its anti-proliferative effects. Magnolol can induce cell cycle arrest at different phases, including G0/G1, G2/M, and sub-G1, in a dose- and cancer-type-dependent manner.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Magnolol on cancer cells.
Workflow:
MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Magnolol and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
Workflow:
Apoptosis Assay Workflow.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound or Magnolol for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Workflow:
Cell Cycle Analysis Workflow.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Workflow:
Western Blotting Workflow.
Detailed Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Magnolol demonstrate significant potential as anti-cancer agents, acting through multiple mechanisms to inhibit cancer cell growth and induce apoptosis. While Magnolol appears to have been studied more extensively across a wider range of cancer types and signaling pathways, this compound shows potent activity through its targeted inhibition of the NF-κB and JAK/STAT3 pathways. The provided data and protocols offer a solid foundation for further comparative studies to fully elucidate the therapeutic potential of these natural compounds in oncology. Direct comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of this compound and Magnolol.
References
- 1. Growth inhibitory effects of this compound through induction of apoptotic cell death in prostate and colon cancer by blocking of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation, invasion and immune escape of hepatocellular carcinoma cells through modulating the JAK/STST3/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Magnolol Suppresses Pancreatic Cancer Development In Vivo and In Vitro via Negatively Regulating TGF-β/Smad Signaling [frontiersin.org]
- 4. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits colorectal cancer growth by inhibiting tumor cell proliferation and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
A Comparative Analysis of the Anxiolytic Properties of Obovatol and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of obovatol, a biphenolic compound isolated from Magnolia obovata, and diazepam, a well-established benzodiazepine. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.
Mechanism of Action: A Tale of Two Modulators
Both this compound and diazepam exert their anxiety-reducing effects by targeting the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, the specifics of their interaction with the receptor complex define their pharmacological profiles.
Diazepam , a classical benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor.[1][2][3][4] It binds to a specific site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[5][6] This binding event enhances the affinity of GABA for its own binding site, leading to an increased frequency of chloride channel opening and a subsequent hyperpolarization of the neuron.[2][4] This heightened inhibitory signaling in brain regions like the limbic system, thalamus, and hypothalamus contributes to its anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects.[7]
This compound also demonstrates a mechanism of action centered on the GABA-A receptor complex.[8] Studies have shown that this compound's anxiolytic-like effects are mediated through the GABA-benzodiazepine receptor-activated chloride channel.[8] It has been found to competitively bind to the benzodiazepine receptor site and increase chloride influx in neuronal cells.[8] Furthermore, the anxiolytic effects of this compound can be reversed by flumazenil, a benzodiazepine receptor antagonist, strongly suggesting its interaction with the benzodiazepine binding site on the GABA-A receptor.[8] Interestingly, this compound has been shown to selectively increase the expression of the α1 subunit of the GABA-A receptor in the amygdala, a brain region critically involved in anxiety.[8]
Comparative Efficacy: Insights from Preclinical Models
Preclinical studies in mice have directly compared the anxiolytic-like effects of this compound and diazepam using standardized behavioral tests. The data from these experiments highlight the comparable efficacy of this compound to the well-established anxiolytic, diazepam.
Table 1: Elevated Plus-Maze Test in Mice
| Treatment (Oral Administration) | Dose (mg/kg) | Number of Open Arm Entries | Time Spent in Open Arms (s) |
| Saline | - | Baseline | Baseline |
| This compound | 0.2 | Significantly Increased | Significantly Increased |
| This compound | 0.5 | Significantly Increased | Significantly Increased |
| This compound | 1.0 | Significantly Increased | Significantly Increased |
| Diazepam | 1.0 | Significantly Increased | Significantly Increased |
Data summarized from a study by Seo et al., 2007.[8]
Table 2: Hole-Board Test in Mice
| Treatment (Oral Administration) | Dose (mg/kg) | Head-Dipping Behaviors |
| Saline | - | Baseline |
| This compound | 0.2 | Significantly Increased |
| This compound | 0.5 | Significantly Increased |
| This compound | 1.0 | Significantly Increased |
| Diazepam | 1.0 | Significantly Increased |
Data summarized from a study by Seo et al., 2007.[8]
Side Effect Profile: A Differentiating Factor
While both compounds exhibit anxiolytic properties, their side effect profiles show some distinctions. This compound has been observed to have a weaker muscle relaxant effect compared to diazepam, as determined by the rota-rod test.[8] Both substances, however, have been shown to inhibit spontaneous locomotor activity.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms of equal size, arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) from the floor.
-
Procedure: Mice are individually placed at the center of the maze, facing an open arm. The number of entries into and the time spent in each type of arm are recorded for a set period (e.g., 5 minutes).
-
Anxiolytic Effect: An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Hole-Board Test
The hole-board test is used to measure neophilia (curiosity) and anxiety in rodents. The apparatus is an enclosed board with several holes in the floor.
-
Apparatus: A square board (e.g., 40 x 40 cm) with a number of equally spaced holes (e.g., 16 holes of 3 cm diameter).
-
Procedure: A mouse is placed in the center of the board, and the number of head-dips into the holes is recorded over a specific duration (e.g., 5 minutes).
-
Anxiolytic Effect: An increase in head-dipping behavior is interpreted as an anxiolytic-like effect, reflecting a decrease in anxiety and an increase in exploratory behavior.
Chloride Influx Assay
This in vitro assay measures the influx of chloride ions into cultured neuronal cells, providing a direct measure of GABA-A receptor channel function.
-
Cell Culture: Primary cultured neuronal cells or a suitable neuroblastoma cell line (e.g., IMR-32) are used.
-
Procedure: Cells are loaded with a chloride-sensitive fluorescent dye. The baseline fluorescence is measured. The test compound (this compound or diazepam) is then added, followed by a GABA-A receptor agonist. The change in fluorescence, which corresponds to the influx of chloride ions, is measured using a fluorometer.
-
Mechanism Insight: An increase in chloride influx in the presence of the test compound indicates positive modulation of the GABA-A receptor.
Signaling Pathways and Experimental Workflow
Caption: GABA-A Receptor Signaling Pathway
Caption: Experimental Workflow for Anxiolytic Drug Validation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 4. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 5. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]
- 6. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effects of this compound isolated from Magnolia obovata: involvement of GABA/benzodiazepine receptors complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibitors: Obovatol and Beyond
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. This has spurred the development of numerous inhibitors targeting the NF-κB signaling pathway. This guide provides a comparative overview of Obovatol, a naturally derived biphenolic compound, against other well-established NF-κB inhibitors: BAY 11-7082, MG-132, and Parthenolide. We present key quantitative data, mechanistic insights, and detailed experimental protocols to assist researchers in selecting and utilizing these valuable chemical tools.
Mechanism of Action: Diverse Strategies to Inhibit a Central Pathway
The canonical NF-κB signaling cascade is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. This releases the NF-κB dimers (typically p65/p50) to translocate into the nucleus and activate the transcription of target genes. The inhibitors discussed here employ distinct mechanisms to disrupt this pathway at different key stages.
This compound , isolated from Magnolia obovata, has been shown to suppress the nuclear translocation of NF-κB (p50 and p65) and inhibit the release of IκBα, thereby preventing the DNA binding activity of NF-κB[1]. Its anti-inflammatory properties are also attributed to the inhibition of MAP kinase signaling[1].
BAY 11-7082 is an irreversible inhibitor that selectively targets the TNF-α-induced phosphorylation of IκBα[2][3][4]. By preventing this initial activation step, it effectively blocks the entire downstream signaling cascade.
MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor[5][6]. It acts by blocking the degradation of ubiquitin-conjugated proteins, including phosphorylated IκBα[5][7]. This leads to the accumulation of IκBα and the sequestration of NF-κB in the cytoplasm.
Parthenolide , a sesquiterpene lactone, exhibits a more complex mechanism. It has been shown to inhibit the IκB kinase (IKK) complex, preventing IκBα phosphorylation[8][9][10]. Some studies also suggest a direct interaction with the p65 subunit of NF-κB, further impeding its activity[8].
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and its counterparts. It is important to note that these values are derived from various studies using different cell types and assay conditions, which can influence the apparent potency.
| Inhibitor | Assay | Cell Line | Stimulus | IC50 Value | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 cells | LPS | 0.91 µM | [1] |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | [3] |
| NF-κB Activation (IL-8 release) | A549 cells | TNF-α | ~5-10 µM | [11] | |
| MG-132 | NF-κB Activation | 3 µM | [6][12] | ||
| Proteasome Inhibition | 100 nM | ||||
| Parthenolide | NF-κB Activity (Luciferase Assay) | HEK-Blue™ cells | Dose-dependent inhibition observed at 15, 50, and 70 µM | [10] | |
| Cytokine Inhibition | THP-1 cells | LPS | 1.091-2.620 µM | [13] |
Visualizing the Inhibition: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway with the points of inhibition for each compound, as well as the general workflows for key experimental assays used to study NF-κB inhibition.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Key experimental workflows for studying NF-κB inhibition.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the comparison of these NF-κB inhibitors.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay is used to detect the binding of NF-κB to its specific DNA consensus sequence.
1. Nuclear Extract Preparation:
-
Culture cells to 80-90% confluency and treat with the desired stimulus and/or inhibitor for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) to extract nuclear proteins.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA).
2. Probe Labeling and Binding Reaction:
-
Synthesize or purchase a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP using T4 polynucleotide kinase) or a non-radioactive label (e.g., biotin or a fluorescent dye).
-
In a final volume of 20 µL, mix 5-10 µg of nuclear extract with a binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol), poly(dI-dC) (a non-specific competitor DNA), and the labeled probe.
-
For supershift assays to identify specific NF-κB subunits, add an antibody specific to a p65 or p50 subunit to the reaction mixture before adding the probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
3. Electrophoresis and Detection:
-
Add a loading buffer to the binding reactions and load the samples onto a non-denaturing polyacrylamide gel (typically 4-6%).
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 100-150V until the dye front reaches the bottom.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image it using an appropriate detection system (for non-radioactive probes). A shifted band indicates the formation of a DNA-protein complex.
Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB-responsive promoter.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 24- or 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus sequence upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
2. Cell Treatment and Lysis:
-
Treat the transfected cells with the desired stimulus (e.g., TNF-α) and various concentrations of the inhibitor for the appropriate duration.
-
After treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
3. Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in each well.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The results are typically expressed as relative luciferase units (RLU).
Western Blot Analysis of IκBα Phosphorylation
This technique is used to detect the phosphorylation status of IκBα, a key indicator of NF-κB pathway activation.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the appropriate stimulus and inhibitor.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in a sample buffer containing SDS and a reducing agent.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of p-IκBα.
Conclusion
This compound, BAY 11-7082, MG-132, and Parthenolide represent a diverse arsenal of chemical tools for interrogating the NF-κB signaling pathway. While all effectively inhibit NF-κB, their distinct mechanisms of action and potencies offer researchers a range of options tailored to specific experimental needs. This compound stands out as a promising natural compound that targets NF-κB nuclear translocation. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired point of intervention within the NF-κB cascade. The provided data and protocols aim to facilitate informed decisions and robust experimental design in the ever-evolving field of NF-κB research.
References
- 1. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. MG132 - Wikipedia [en.wikipedia.org]
- 7. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 11. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 12. lifesensors.com [lifesensors.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Consistency of Obovatol's Impact on Amyloid-Beta Fibrillation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of the inhibitory effects of obovatol on amyloid-beta (Aβ) fibrillation, juxtaposed with other known inhibitors. We delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to offer a clear perspective on the current landscape of Aβ fibrillation research.
Quantitative Comparison of Aβ Fibrillation Inhibitors
The efficacy of various compounds in inhibiting Aβ fibrillation is often quantified by their half-maximal inhibitory concentration (IC50). While studies have demonstrated that this compound, a biphenolic compound isolated from Magnolia obovata, potently inhibits Aβ fibrillation in a dose-dependent manner, a precise IC50 value from a single, universally accepted study remains to be definitively established.[1] However, to provide a comparative framework, the table below summarizes the reported IC50 values for other well-characterized natural compounds known to interfere with Aβ aggregation.
| Compound | Aβ Species | Assay | IC50 Value (µM) | Reference |
| Curcumin | Aβ40 | ThT Assay | 0.8 | [2] |
| Amentoflavone | Aβ1-42 | ThT Assay | 0.26 | |
| EGCG | - | - | - | |
| Myricetin | - | - | - | |
| Rosmarinic Acid | - | - | - |
Note: The IC50 values can vary depending on the specific experimental conditions, including Aβ concentration, incubation time, and the presence of co-factors.
Experimental Protocols: Methodologies for Assessing Aβ Fibrillation
Reproducibility in science hinges on meticulous and well-documented experimental procedures. Here, we outline the key protocols employed in studying the effects of this compound and other inhibitors on Aβ fibrillation.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method used to monitor the kinetics of Aβ fibril formation in real-time.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
General Protocol:
-
Preparation of Aβ Peptides: Lyophilized Aβ peptides (typically Aβ1-40 or Aβ1-42) are dissolved in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state and then lyophilized again to remove the solvent. The peptide is then reconstituted in a buffer such as phosphate-buffered saline (PBS) at a specific concentration.
-
Incubation: The Aβ solution is incubated, typically at 37°C with gentle agitation, in the presence or absence of the test compound (e.g., this compound) at various concentrations.
-
ThT Measurement: At regular intervals, aliquots of the incubation mixture are transferred to a microplate. ThT is added to each well, and the fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths around 440 nm and 480 nm, respectively.
-
Data Analysis: The increase in fluorescence intensity over time reflects the extent of fibril formation. The inhibitory effect of the test compound is determined by comparing the fluorescence kinetics in its presence to that of the control (Aβ alone).
Experimental Workflow for ThT Assay
Caption: Workflow of the Thioflavin T (ThT) fluorescence assay.
Transmission Electron Microscopy (TEM)
TEM is a powerful technique for visualizing the morphology of Aβ aggregates and confirming the presence or absence of fibrils.
Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, magnified, and focused onto an imaging device.
General Protocol:
-
Sample Preparation: A small aliquot of the Aβ incubation mixture (with or without the inhibitor) is applied to a carbon-coated copper grid.
-
Negative Staining: The grid is then stained with a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid) to enhance the contrast of the biological structures. The excess stain is wicked away, and the grid is allowed to air dry.
-
Imaging: The prepared grid is then observed under a transmission electron microscope to visualize the morphology of the Aβ aggregates. The presence of long, unbranched fibrils is characteristic of Aβ fibrillation, while their absence or the presence of amorphous aggregates in the presence of an inhibitor indicates an inhibitory effect.
Experimental Workflow for TEM
Caption: Workflow for Transmission Electron Microscopy (TEM) of Aβ fibrils.
Signaling Pathway: this compound's Mechanism of Action
This compound's inhibitory effect on Aβ fibrillation is complemented by its anti-inflammatory properties, which are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Aβ aggregates can activate microglia and astrocytes, leading to a chronic neuroinflammatory state that contributes to neuronal damage in Alzheimer's disease. By inhibiting the NF-κB pathway, this compound can suppress the production of pro-inflammatory cytokines and other inflammatory mediators, thereby exerting a neuroprotective effect.
NF-κB Signaling Pathway in Alzheimer's Disease
Caption: this compound inhibits the NF-κB signaling pathway.
References
A Comparative Analysis of Obovatol and Other Natural Compounds for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of Alzheimer's disease (AD) necessitates the exploration of therapeutic agents with diverse mechanisms of action. Natural compounds have emerged as a promising frontier in this endeavor, with several molecules demonstrating potential to interfere with key pathological cascades of AD. This guide provides a comparative overview of obovatol, a biphenolic compound from Magnolia obovata, and other prominent natural compounds—curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG)—that have been investigated for their therapeutic potential in AD.
Mechanisms of Action: A Comparative Overview
This compound and the other selected natural compounds exhibit pleiotropic effects, targeting multiple facets of AD pathology, including amyloid-beta (Aβ) aggregation, neuroinflammation, oxidative stress, and tau hyperphosphorylation. A summary of their primary mechanisms is presented below.
| Compound | Primary Source | Key Mechanisms of Action in Alzheimer's Disease |
| This compound | Magnolia obovata | - Inhibits Aβ fibrillation[1].- Suppresses neuroinflammation via inhibition of the NF-κB signaling pathway[1][2].- Reduces BACE1 expression[1].- Attenuates microglial activation[3]. |
| Curcumin | Curcuma longa (Turmeric) | - Inhibits Aβ aggregation and destabilizes pre-formed fibrils[4][5].- Possesses anti-inflammatory and antioxidant properties[6][7].- Reduces Aβ plaques and tau hyperphosphorylation in animal models[4][8].- Modulates autophagy. |
| Resveratrol | Grapes, Berries | - Reduces Aβ aggregation and promotes its clearance[9][10].- Exhibits potent antioxidant and anti-inflammatory effects[9][11][12].- Activates SIRT1, a key regulator of cellular stress resistance and longevity[10].- Modulates tau phosphorylation[9]. |
| EGCG | Green Tea | - Inhibits Aβ production and aggregation[13][14][15].- Reduces Aβ plaque burden in animal models[13].- Possesses antioxidant and anti-inflammatory properties[16][17].- Modulates tau pathology[18]. |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data from in vitro studies, offering a glimpse into the comparative potency of these compounds in specific assays. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Compound | Assay | Target | Key Findings | Reference |
| This compound | Thioflavin T (ThT) Fluorescence Assay | Aβ Fibrillation | Potently inhibited Aβ fibrillation in a dose-dependent manner. | [1] |
| Nitric Oxide (NO) Production Assay | Microglial Activation (LPS-induced) | Inhibited microglial NO production with an IC50 value of 10 µM. | [19] | |
| Curcumin | Aβ Destabilization Assay | Aβ Aggregates | EC50 for Aβ destabilization was approximately 1 µM. | [4] |
| Anti-Aβ Aggregation Assay | Aβ Fibril Formation | IC50 of 0.679 μM for inhibiting Aβ fibril formation. | [5] | |
| Anti-inflammatory Assays | Inflammatory Enzymes | IC50 values for secretory phospholipase A2, COX-2, lipo-oxygenase, and microsomal prostaglandin E synthase-1 were 11.10, 93.36, 57.77, and 4.88 µM, respectively. | [4] | |
| Resveratrol | Reactive Oxygen Species (ROS) Assay | H2O2-induced Oxidative Stress | 5 µM resveratrol significantly decreased ROS production in human leukocytes. | [20] |
| Nitric Oxide (NO) Production Assay | H2O2-induced Oxidative Stress | 5 µM resveratrol increased NO production in Neuro 2-A cells and human leukocytes. | [20] | |
| EGCG | Aβ Generation Assay | Aβ Production in SweAPP N2a cells | Reduced Aβ generation by 61% at a concentration of 20 μM. | [15] |
| Aβ Generation Assay | Aβ Production in primary neurons from Tg APPsw mice | Reduced Aβ generation by 38% at a concentration of 20 μM. | [15] |
In Vivo Efficacy in Animal Models of Alzheimer's Disease
Studies in transgenic and induced animal models of AD provide crucial insights into the potential therapeutic effects of these natural compounds on cognitive function and underlying pathology.
| Compound | Animal Model | Dosage and Administration | Key Cognitive and Pathological Outcomes | Reference |
| This compound | Aβ(1-42) infused mice & Tg2576 mice | 1 mg/kg/day for 3 months (Tg2576) | Significantly improved cognitive function in both models. Suppressed astroglial activation, BACE1 expression, and NF-κB activity in Tg2576 mice. | [1] |
| LPS-induced memory impairment model | 0.2, 0.5, and 1.0 mg/kg/day, p.o. for 21 days | Dose-dependently attenuated memory deficits and prevented increases in Aβ₁₋₄₂ formation. | [2] | |
| Curcumin | APPswe/PS1dE9 mice | 7.5 mg/kg intravenously for 7 days | Cleared or reduced the size of senile plaques. | [4] |
| Tg2576 mice | 500 ppm orally for 5 months | Significantly reduced insoluble Aβ (85%) and Aβ plaques (32.50%). | [4] | |
| EGCG | Alzheimer's mouse model | Daily injections for several months | Decreased brain-clogging Alzheimer's plaques by as much as 54%. | [13] |
| TgCRND8 mice | 50 mg/kg daily in drinking water for 4 months | Attenuated deficits in nest building and Barnes maze performance. Lowered soluble Aβ1-42 levels in the cortex and hippocampus. | [21] | |
| Resveratrol | Alzheimer's Disease Patients (Phase 2 Clinical Trial) | Up to 1 g by mouth twice daily | Altered some AD biomarkers in cerebrospinal fluid (CSF), but did not show significant improvements in cognitive outcomes. | [22] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by these compounds and a general workflow for evaluating their efficacy.
Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
Caption: Inhibition of Aβ aggregation by natural compounds.
Caption: General workflow for evaluating neuroprotective compounds.
Detailed Experimental Protocols
A comprehensive understanding of the experimental data requires a detailed look at the methodologies employed. Below are summaries of key experimental protocols cited in the literature for evaluating these natural compounds.
Aβ Aggregation Assay (Thioflavin T)
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation.
-
Protocol Outline:
-
Aβ peptide (typically Aβ1-42) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The Aβ solution is incubated with various concentrations of the test compound (e.g., this compound, curcumin) or a vehicle control.
-
At specified time points, aliquots of the reaction mixture are transferred to a microplate.
-
ThT solution is added to each well.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
The degree of inhibition of aggregation is calculated by comparing the fluorescence intensity of the compound-treated samples to the vehicle control.
-
In Vivo Neuroinflammation Model (LPS-induced)
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intraperitoneal (i.p.) injection of LPS in rodents is a widely used model to study neuroinflammation and its consequences.
-
Protocol Outline:
-
Animals (e.g., mice) are administered the test compound (e.g., this compound) or vehicle via a specific route (e.g., oral gavage) for a predetermined period.
-
Following the treatment period, animals are injected with LPS (i.p.).
-
Behavioral tests, such as the Morris water maze or passive avoidance test, are conducted to assess cognitive function.
-
Animals are euthanized, and brain tissue is collected.
-
Brain homogenates are used for biochemical analyses, including measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA, and assessment of NF-κB activation by electrophoretic mobility shift assay (EMSA) or Western blotting.
-
Immunohistochemistry is performed on brain sections to evaluate microglial and astroglial activation.
-
Cognitive Assessment in Transgenic Mouse Models (e.g., Morris Water Maze)
-
Principle: The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Protocol Outline:
-
A transgenic mouse model of AD (e.g., Tg2576) is treated with the test compound or vehicle over an extended period.
-
The MWM apparatus consists of a circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data from the compound-treated group are compared to the vehicle-treated group to assess improvements in learning and memory.
-
Conclusion
This compound, curcumin, resveratrol, and EGCG represent a class of multi-target natural compounds with significant potential for the development of novel therapeutic strategies for Alzheimer's disease. Their ability to interfere with key pathological processes, including amyloidogenesis, neuroinflammation, and oxidative stress, underscores their promise. While in vitro and in vivo studies have provided compelling evidence of their efficacy, further research is warranted. Future investigations should focus on head-to-head comparative studies under standardized experimental conditions to delineate their relative potencies and mechanisms of action more clearly. Furthermore, clinical trials with well-designed protocols and optimized formulations are essential to translate these preclinical findings into effective treatments for Alzheimer's disease. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of neurodegenerative disease therapeutics.
References
- 1. This compound improves cognitive functions in animal models for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of curcumin in diagnosis, prevention, and treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW: Curcumin and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin as a Holistic Treatment for Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin and Dementia: A Systematic Review of Its Effects on Oxidative Stress and Cognitive Outcomes in Animal Models [mdpi.com]
- 8. Curcumin Decreases Hyperphosphorylation of Tau by Down-Regulating Caveolin-1/GSK-3β in N2a/APP695swe Cells and APP/PS1 Double Transgenic Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Resveratrol Diastereomeric Forms Assayed in Fluorescent-Engineered Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. EGCG, a green tea ingredient, prevents Alzheimer's-like brain damage in mice - Xagena [xagena.it]
- 14. mdpi.com [mdpi.com]
- 15. Green Tea Epigallocatechin-3-Gallate (EGCG) Modulates Amyloid Precursor Protein Cleavage and Reduces Cerebral Amyloidosis in Alzheimer Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epigallocatechin-3-gallate Enhances Cognitive and Memory Performance and Protects Against Brain Injury in Methionine-induced Hyperhomocysteinemia Through Interdependent Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness of epigallocatechin gallate nanoparticles on the in-vivo treatment of Alzheimer's disease in a rat/mouse model: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. newsroom.ucla.edu [newsroom.ucla.edu]
- 19. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]
- 20. Oxidative Stress: In Vitro Comparative Evaluation of the Resveratrol Modulator Capacity in Neuro 2-A Lines and Human Leukocyte Cells [gavinpublishers.com]
- 21. experts.umn.edu [experts.umn.edu]
- 22. A randomized, double-blind, placebo-controlled trial of resveratrol for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Obovatol and Its Synthetic Derivatives: Biological Activities and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring biphenolic compound, obovatol, and its synthetic derivatives. We delve into their diverse biological activities, supported by available experimental data, and elucidate the underlying signaling pathways.
This compound, a neolignan isolated from the medicinal plant Magnolia obovata, has garnered significant attention for its wide spectrum of pharmacological properties. These include anti-inflammatory, neuroprotective, anti-platelet, and antifungal activities.[1][2][3] The therapeutic potential of this compound has prompted the synthesis of various derivatives to enhance its efficacy, selectivity, and drug-like properties. This guide offers a comparative overview of these compounds to aid in future drug discovery and development efforts.
Comparative Biological Activities
The biological efficacy of this compound and its derivatives has been evaluated across several key therapeutic areas. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC), to facilitate a direct comparison of their potency.
Anti-Inflammatory and Neuroprotective Activities
This compound has been shown to inhibit microglia-mediated neuroinflammation, a critical factor in the progression of neurodegenerative diseases.[1] It effectively reduces the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[1] Furthermore, some derivatives of this compound have demonstrated significant inhibitory effects on NO production.[4]
| Compound | Target/Assay | IC₅₀ (µM) | Source |
| This compound | NO production in LPS-stimulated BV-2 microglia | 10 | [1] |
| Houpulignan A | NO production in LPS-stimulated RAW264.7 cells | 8.01 | [4] |
| Houpulignan C | NO production in LPS-stimulated RAW264.7 cells | 4.05 | [4] |
| Houpulignan D | NO production in LPS-stimulated RAW264.7 cells | 20.21 | [4] |
Anti-Platelet Activity
This compound and its derivatives have demonstrated significant anti-platelet aggregation effects, suggesting their potential in the prevention and treatment of cardiovascular diseases.[5][6] Diacetylated this compound, a synthetic derivative, has been shown to inhibit platelet aggregation induced by collagen and arachidonic acid.[7]
| Compound | Inducer | IC₅₀ (µM) | Source |
| This compound | Collagen-induced rabbit platelet aggregation | 2.4 ± 0.8 | [6] |
| This compound | Arachidonic acid-induced rabbit platelet aggregation | 4.8 ± 0.9 | [6] |
| Diacetylated this compound | Collagen-induced rabbit platelet aggregation | Concentration-dependent inhibition | [7] |
| Diacetylated this compound | Arachidonic acid-induced rabbit platelet aggregation | Concentration-dependent inhibition | [7] |
Antifungal Activity
The antifungal properties of this compound and its derivatives have been investigated against various pathogenic fungi. Tetrahydrothis compound, a derivative of this compound, has shown notable inhibitory activity against chitin synthase 2 in Saccharomyces cerevisiae.[8]
| Compound | Target Organism/Enzyme | IC₅₀ (µM) / MIC (mg/L) | Source |
| This compound | Saccharomyces cerevisiae Chitin Synthase 2 | IC₅₀: 38 | [8] |
| Tetrahydrothis compound | Saccharomyces cerevisiae Chitin Synthase 2 | IC₅₀: 59 | [8] |
| This compound | Candida albicans Chitin Synthase 1 | IC₅₀: 28 | [8] |
| Tetrahydrothis compound | Candida albicans Chitin Synthase 1 | IC₅₀: 51 | [8] |
| This compound | Cryptococcus neoformans | MIC: 7.8 | [8] |
| Tetrahydrothis compound | Cryptococcus neoformans | MIC: 7.8 | [8] |
α-Glucosidase and α-Amylase Inhibitory Activity
Recent studies have explored the potential of this compound and its analogues as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[9] Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. A study highlighted that this compound and four of its synthetic neolignan analogues were more effective inhibitors of these enzymes than the commercial drug acarbose.[9]
| Compound | Enzyme | IC₅₀ (µM) | Source |
| This compound (1) | α-Amylase | 23.6 | [9] |
| Analogue 11 | α-Amylase | 6.2 | [9] |
| Analogue 27 | α-Amylase | 10.5 | [9] |
| This compound (1) | α-Glucosidase | 124.6 | [9] |
| Analogue 11 | α-Glucosidase | 39.8 | [9] |
| Analogue 22 | α-Glucosidase | 80.2 | [9] |
| Analogue 26 | α-Glucosidase | 95.7 | [9] |
| Analogue 27 | α-Glucosidase | 45.3 | [9] |
| Acarbose (Reference) | α-Amylase | 34.6 | [9] |
| Acarbose (Reference) | α-Glucosidase | 248.3 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of this compound and its derivatives, based on published literature.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available precursors. Common synthetic methodologies include:
-
Phenol Allylation: Introduction of an allyl group to a phenolic hydroxyl group.
-
Claisen/Cope Rearrangements: Thermal rearrangements to form new carbon-carbon bonds.
-
Methylation/Demethylation: Modification of hydroxyl groups to methoxy groups and vice versa.
-
Ullmann Coupling: A copper-catalyzed reaction to form diaryl ethers.
-
Phenol Oxidation and Michael-type Addition: For the creation of more complex neolignan structures.[9]
A typical synthetic workflow might involve the protection of hydroxyl groups, followed by a key coupling reaction, and subsequent deprotection and modification to yield the final derivatives.
In Vitro Anti-Inflammatory Assay (NO Production)
-
Cell Culture: Murine microglial cells (e.g., BV-2) or macrophage cells (e.g., RAW 264.7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.
In Vitro Anti-Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors (e.g., rabbits or humans) and centrifuged to obtain PRP.
-
Incubation: PRP is incubated with different concentrations of the test compounds or a vehicle control at 37°C.
-
Aggregation Induction: Platelet aggregation is induced by adding an agonist such as collagen, arachidonic acid, or ADP.
-
Measurement: The change in light transmittance, which corresponds to the degree of platelet aggregation, is measured using an aggregometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.[10]
Antifungal Susceptibility Testing (MIC Determination)
-
Fungal Culture: The pathogenic fungal strain (e.g., Cryptococcus neoformans) is grown in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a microtiter plate.
-
Inoculation: A standardized suspension of the fungal cells is added to each well.
-
Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
α-Glucosidase and α-Amylase Inhibition Assay
-
Enzyme and Substrate Preparation: Solutions of α-glucosidase or α-amylase and their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Measurement: The product of the reaction is measured spectrophotometrically at a specific wavelength.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathways
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.
Neuroinflammation Signaling Pathway
In the context of neuroinflammation, this compound has been shown to inhibit multiple signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] The diagram below illustrates the proposed mechanism of action of this compound in inhibiting LPS-induced neuroinflammation in microglial cells.
Caption: this compound inhibits LPS-induced neuroinflammation.
Experimental Workflow for Synthesis and Screening
The following diagram outlines a general workflow for the synthesis of this compound derivatives and their subsequent screening for biological activity.
Caption: Synthesis and screening workflow.
This comparative guide provides a foundation for researchers interested in the therapeutic potential of this compound and its derivatives. The presented data and methodologies aim to facilitate further research and development in this promising area of medicinal chemistry. The diverse biological activities of these compounds, coupled with an increasing understanding of their mechanisms of action, underscore their potential as lead structures for the development of novel therapeutics.
References
- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-platelet activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet activity of this compound, a biphenolic component of Magnolia Obovata, in rat arterial thrombosis and rabbit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-platelet activity of diacetylated this compound through regulating cyclooxygenase and lipoxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obovatols, new chitin synthase 2 inhibitors of Saccharomyces cerevisiae from Magnolia obovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound and related neolignan analogues as α-glucosidase and α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Obovatol
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds like Obovatol are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Adherence to proper disposal protocols is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
This compound, a biphenyl ether lignan isolated from Magnolia obovata, is utilized in various research applications for its anti-inflammatory, neuroprotective, and antitumor effects.[1] As with all laboratory chemicals, this compound waste must be managed as potentially hazardous. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3] All waste containing this compound must be collected, clearly labeled, and disposed of through your institution's designated chemical waste management program.
Summary of this compound's Properties
The following table summarizes key data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₃[4][5][6] |
| Molecular Weight | 282.33 g/mol [4][6] |
| Appearance | Colorless to light yellow liquid or neat oil[4][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][4][5] |
| Storage | -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month.[4] |
Experimental Protocols for Disposal
The primary protocol for the safe management of this compound waste is its collection and segregation, followed by disposal through a licensed hazardous waste facility. Chemical neutralization is not recommended for routine laboratory disposal.
Step-by-Step Disposal Procedures
1. Solid this compound Waste (Unused or Expired)
-
Container: Place the solid this compound in its original container if possible, or a clearly labeled, sealable, and chemically compatible container. Ensure the container is in good condition without cracks or leaks.[7][8]
-
Labeling: Affix a hazardous waste tag to the container.[2] Clearly write "Waste this compound," the approximate quantity, and the date. Do not use abbreviations or chemical formulas.[2][8]
-
Storage: Store the labeled waste container in a designated satellite accumulation area, segregated from incompatible chemicals, until collection by your institution's Environmental Health and Safety (EHS) department.[7][8]
2. Liquid Waste Containing this compound (e.g., solutions in solvents)
-
Container: Use a chemically resistant container, such as a glass or polyethylene bottle, with a secure screw cap. Do not fill the container beyond 90% capacity to allow for expansion.[7]
-
Labeling: Attach a hazardous waste label. List all constituents of the solution, including the solvent(s) and "this compound," with their approximate percentages.[2]
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment to prevent spills, until collection by EHS.[8]
3. Contaminated Labware and Debris (e.g., gloves, pipette tips, glassware)
-
Solid Debris: Place all contaminated solid items like gloves, wipes, and pipette tips into a designated, clearly labeled, and sealed plastic bag or container. Label it as "this compound Contaminated Debris." This should be disposed of as solid chemical waste through your EHS program.
-
Contaminated Glassware:
-
Decontamination: If practical, rinse the glassware three times with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.[8][9]
-
Rinsate Collection: The solvent used for rinsing must be collected and disposed of as liquid chemical waste, following the procedure for liquid waste containing this compound.[8][9]
-
Disposal of Rinsed Glassware: After triple rinsing and air drying, the glassware can typically be disposed of in the appropriate glass waste container.[9] Deface or remove the original label.[9][10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | CAS:83864-78-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C18H18O3 | CID 100771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Obovatol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Obovatol, a biphenolic compound isolated from the bark of Magnolia obovata. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling this compound. Always inspect gloves for tears or punctures before use. Dispose of gloves immediately after handling the compound. |
| Eye Protection | Safety goggles | Wear safety goggles with side-shields to protect against splashes. |
| Respiratory Protection | NIOSH-approved respirator | A half-face respirator equipped with a combination filter cartridge for organic vapor/acid gas/HEPA is recommended, especially when handling the neat oil or creating solutions.[1] |
| Body Protection | Laboratory coat or impervious clothing | A standard laboratory coat should be worn. For larger quantities or in case of potential splashing, impervious clothing is recommended. |
This compound Handling and Storage
This compound is a neat oil and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.
Storage:
Handling:
-
Avoid inhalation of any mists or vapors.
-
Prevent contact with skin and eyes.
-
Use only in a well-ventilated area.
Experimental Workflow for Handling this compound
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response
For small spills:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Dampen: If it is a solid spill, dampen the material with 60-70% ethanol to prevent dust formation.[1]
-
Absorb: Use an absorbent material, such as absorbent paper dampened with 60-70% ethanol, to clean up the spill.[1]
-
Collect: Transfer the dampened material and any contaminated absorbent paper into a suitable, sealable container for disposal.[1]
-
Decontaminate: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[1]
-
Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush affected skin with plenty of water while removing contaminated clothing and shoes. Gently wash all affected skin areas thoroughly with soap and water. If symptoms such as redness or irritation develop, seek medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention if adverse health effects persist or are severe. |
Emergency Response Workflow
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Collection:
-
Contaminated Solids: Place all contaminated materials (e.g., gloves, absorbent pads, pipette tips) into a clearly labeled, sealed plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Empty Containers: Rinse empty this compound containers three times with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal.
Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound or its waste down the drain.
By strictly following these guidelines, you can ensure a safe and efficient research environment when working with this compound. Always prioritize safety and consult your institution's safety protocols for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
